DZNep
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHWTRUYNAGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Epigenetic Modulator DZNep: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of 3-Deazaneplanocin A (DZNep), a potent epigenetic modulator with significant implications for cancer therapy and other research fields. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and cellular effects.
Core Mechanism of Action
3-Deazaneplanocin A (this compound) is a carbocyclic analog of adenosine that functions as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2][3][4] Its mechanism is not a direct inhibition of a specific methyltransferase, but rather a global disruption of cellular methylation processes.
The canonical pathway of this compound action is as follows:
-
Inhibition of SAH Hydrolase: this compound is a competitive inhibitor of S-adenosylhomocysteine hydrolase, the enzyme responsible for the hydrolysis of SAH into adenosine and homocysteine.[1][4] This inhibition is highly potent, with a reported inhibition constant (Ki) of 50 pM.
-
Accumulation of SAH: The enzymatic blockade by this compound leads to a cellular accumulation of S-adenosylhomocysteine (SAH).[3][4]
-
Competitive Inhibition of Methyltransferases: SAH is a known product and feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The elevated intracellular concentration of SAH acts as a competitive inhibitor for these enzymes, displacing the methyl donor SAM and thereby impeding cellular methylation reactions.[1][4]
-
Downregulation of Histone Methylation: A primary consequence of this global methyltransferase inhibition is the reduction of histone methylation marks. Notably, this compound treatment leads to a significant decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark catalyzed by EZH2 (Enhancer of zeste homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][3] This occurs through the proteasomal degradation of the EZH2 protein.[3] this compound's effects are not limited to H3K27me3; it is considered a global histone methylation inhibitor, also affecting other marks such as H4K20me3 and H3K9me3 through inhibition of other methyltransferases like SETDB1.[2]
Cellular Consequences of this compound Treatment
The epigenetic alterations induced by this compound trigger significant cellular responses, particularly in cancer cells which often exhibit a dependency on specific histone methylation patterns for their survival and proliferation.
-
Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death in a variety of cancer cell lines. This is often characterized by an increase in the sub-G1 cell population, cleavage of poly(ADP-ribose) polymerase (PARP), and positive staining for apoptosis markers like Annexin V. The apoptotic effect is concentration- and time-dependent.
-
Cell Cycle Arrest: In some cell types, this compound can cause cell cycle arrest, frequently at the G0/G1 phase. This prevents cells from entering the S phase and replicating their DNA, thus halting proliferation.
-
Inhibition of Cell Migration: this compound has also been demonstrated to reduce the migratory capacity of cancer cells, a critical factor in metastasis.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy of this compound.
| Parameter | Value | Target Organism/System |
| Ki for SAH Hydrolase | 50 pM | Purified Enzyme |
Table 1: Inhibitory constant of this compound for its primary target, S-adenosylhomocysteine hydrolase.
| Cell Line | Cancer Type | IC50 (µM) |
| MIA-PaCa-2 | Pancreatic Carcinoma | 1.0 ± 0.3 |
| LPc006 | Pancreatic Carcinoma | 0.10 ± 0.03 |
| NSCLC Lines | Non-Small Cell Lung Carcinoma | 0.08 - 0.24 |
Table 2: IC50 values for this compound-mediated inhibition of cell proliferation in various human cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot Analysis for EZH2 and H3K27me3
This protocol is used to determine the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.5 µM to 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
Protein Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Cell Culture and Treatment: Seed cells and treat with this compound or vehicle control as described above.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound exerts its potent anti-proliferative and pro-apoptotic effects through a multi-step mechanism initiated by the inhibition of SAH hydrolase. This leads to a global disruption of cellular methylation, most notably the reduction of the repressive H3K27me3 mark via EZH2 degradation. The comprehensive experimental approaches outlined in this guide provide a robust framework for investigating the nuanced effects of this compound and other epigenetic modulators in various biological contexts. This understanding is critical for the continued development of targeted epigenetic therapies.
References
DZNep: A Global Histone Methylation Inhibitor - A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine that has garnered significant attention in the field of epigenetics for its potent ability to inhibit histone methylation.[1][2] Initially identified as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, this compound's mechanism of action leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH), a product and competitive inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[3] This accumulation of SAH results in the indirect but potent inhibition of a broad range of histone methyltransferases (HMTs), making this compound a global inhibitor of histone methylation.[4]
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on various histone methylation marks, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to assist researchers in utilizing this compound as a tool to investigate the roles of histone methylation in health and disease.
Mechanism of Action
This compound's primary target is S-adenosylhomocysteine hydrolase (SAHH). By inhibiting SAHH, this compound prevents the hydrolysis of SAH to adenosine and homocysteine. The resulting accumulation of SAH acts as a potent feedback inhibitor of SAM-dependent methyltransferases, including histone methyltransferases. This leads to a global reduction in histone methylation.[3] One of the most well-documented downstream effects of this compound is the depletion of the EZH2 protein, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and a subsequent reduction in its associated histone mark, H3K27me3.[2][5] However, its activity is not limited to PRC2, as it affects a wide array of histone methylation states.[3]
Quantitative Data
Effects on Histone Methylation
This compound treatment leads to a global reduction in both repressive and active histone methylation marks. The table below summarizes the histone marks reported to be affected by this compound.
| Histone Mark | Type | Effect of this compound | Cell Line(s) | Reference |
| H3K27me3 | Repressive | Decrease | Chondrosarcoma, various cancer cells | [3][5] |
| H4K20me3 | Repressive | Decrease | Chondrosarcoma | [3] |
| H3K9me3 | Repressive | Decrease | Not specified | [3] |
| H3K36me3 | Varies | Decrease | Chondrosarcoma | [3] |
| H3K79me3 | Active | Decrease | Chondrosarcoma | [3] |
| H3K4me3 | Active | Decrease | Not specified | [3] |
Cytotoxicity (IC50 Values)
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell type and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |
| BRCA1-deficient mammary tumor cells | Breast Cancer | ~0.1 | Not specified | [6] |
| BRCA1-reconstituted mammary tumor cells | Breast Cancer | >1 | Not specified | [6] |
Cellular Effects of this compound
Treatment with this compound induces a range of cellular responses, primarily in cancer cells, including:
-
Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines, including chondrosarcoma, MCF-7 (breast cancer), and HCT116 (colon cancer).[2][7] This is often evidenced by an increase in the sub-G1 population in cell cycle analysis, PARP cleavage, and expression of apoptosis markers like Apo2.7.[5][7]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, most commonly in the G1 phase.[8]
-
Inhibition of Cell Migration: this compound has been demonstrated to reduce the migratory capacity of cancer cells.[2][5]
-
Selective Cytotoxicity: Notably, this compound exhibits preferential cytotoxicity towards cancer cells while having minimal effects on normal cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from multiple sources.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to assess its effects on histone methylation, cell viability, cell cycle, and apoptosis.
Materials:
-
Cancer cell line of interest (e.g., chondrosarcoma cell lines SW1353 or JJ012)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution typically prepared in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the this compound-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. Typical concentrations range from 0.3 µM to 5 µM.[3][7]
-
Incubate the cells for the desired period (e.g., 48 to 72 hours), depending on the specific assay.[3][7]
-
Following incubation, harvest the cells for downstream analysis. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect by centrifugation.
Western Blot Analysis of Histone Methylation
Objective: To determine the effect of this compound on the levels of specific histone methylation marks.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone marks (e.g., anti-H3K27me3, anti-H4K20me3, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-H3) should be used as a loading control.[3]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of the histone mark to the total histone loading control.[3]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[5]
Apoptosis Assay
Objective: To quantify the extent of apoptosis induced by this compound.
Methods:
-
PARP Cleavage by Western Blot: Follow the western blot protocol described above, using a primary antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment is indicative of apoptosis.[5]
-
Apo2.7 Staining by Flow Cytometry:
-
Harvest this compound-treated and control cells.
-
Stain the cells with a phycoerythrin (PE)-conjugated Apo2.7 antibody according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of Apo2.7 positive (apoptotic) cells.[5]
-
Conclusion
This compound serves as a powerful pharmacological tool for investigating the functional roles of histone methylation in a wide range of biological processes. Its ability to globally inhibit histone methylation provides a unique approach to understanding the epigenetic regulation of gene expression, cell fate decisions, and the pathogenesis of diseases such as cancer. This technical guide offers a foundational understanding of this compound and provides detailed protocols to facilitate its use in research settings. As with any global inhibitor, it is crucial to consider potential off-target effects and to interpret data within the context of its broad mechanism of action. Future research will likely focus on more specific inhibitors of histone methyltransferases, but this compound remains an invaluable compound for elucidating the fundamental importance of the histone code.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Deazaneplanocin A (this compound), an inhibitor of the histone methyltransferase EZH2, induces apoptosis and reduces cell migration in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Deazaneplanocin A (DZNep) in Epigenetic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic reprogramming is a dynamic process involving the modulation of heritable changes in gene expression that do not alter the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, are crucial in development, disease, and cellular differentiation. 3-Deazaneplanocin A (DZNep), a carbocyclic analog of adenosine, has emerged as a potent small molecule inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH. This accumulation competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). By disrupting the methylation of histone H3 at lysine 27 (H3K27), this compound triggers significant changes in chromatin structure and gene expression, positioning it as a valuable tool for studying and inducing epigenetic reprogramming. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on histone and DNA methylation, and its applications in cancer therapy and stem cell biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of epigenetic modulation.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is critical for the hydrolysis of SAH to adenosine and homocysteine, a necessary step in the recycling of SAH and the maintenance of the cellular methylation potential. Inhibition of SAH hydrolase by this compound leads to the accumulation of SAH, which in turn acts as a potent product inhibitor of SAM-dependent methyltransferases.
One of the most well-characterized targets of this indirect inhibition is EZH2, the catalytic subunit of the PRC2 complex. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. By reducing H3K27me3 levels, this compound can lead to the reactivation of silenced genes.[1] While this compound is widely recognized for its effect on EZH2 and H3K27me3, it is important to note that it can also impact other histone methyltransferases, leading to a more global alteration of the histone methylation landscape.[2]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cancer cell lines, including its inhibitory concentrations and its impact on histone methylation levels.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |
| H1299 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |
| PC-9 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |
| H460 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [3][4] |
| SW1353 | Chondrosarcoma | ~5 (for viability reduction) | [2] |
| JJ012 | Chondrosarcoma | ~0.3 (for viability reduction) | [2] |
Table 2: this compound-Induced Reduction of Histone Methylation in Chondrosarcoma Cell Lines (SW1353 and JJ012)
| Histone Mark | Treatment | Percentage Reduction | Reference |
| H3K27me3 | 1 µM this compound for 72h | Significant reduction observed (quantification not specified) | [1] |
| H3K36me3 | 0.3 µM and 1 µM this compound for 48h | Dose-dependent strong reduction | [2] |
| H4K20me3 | 0.3 µM and 1 µM this compound for 48h | Dose-dependent strong reduction | [2] |
| H3K79me3 | 0.3 µM and 1 µM this compound for 48h | Decreased in JJ012 cell line | [2] |
| H3K4me3 | 0.3 µM and 1 µM this compound for 48h | Decreased in JJ012 cell line | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on epigenetic reprogramming.
Cell Culture and this compound Treatment
Protocol:
-
Cell Culture: Culture chondrosarcoma cell lines (e.g., SW1353, JJ012) or non-small cell lung cancer cell lines (e.g., A549, H1299) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.3 µM, 1 µM, 5 µM).
-
Treatment: Replace the culture medium with the this compound-containing medium. For control samples, use medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours, 72 hours).
-
Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization for downstream applications.
Western Blot Analysis for Histone Modifications
Protocol:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP)
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin with an antibody specific for the protein of interest (e.g., EZH2, H3K27me3) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) with primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Applications in Epigenetic Reprogramming
Cancer Therapy
This compound has shown significant anti-tumor activity in a variety of cancers, including non-small cell lung cancer and chondrosarcoma.[1][3][4] By reactivating tumor suppressor genes silenced by aberrant H3K27me3, this compound can induce apoptosis, inhibit cell proliferation, and reduce cell migration.[1] Furthermore, this compound can sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential in combination therapies.[2]
Stem Cell Biology and Reprogramming
The ability of this compound to modulate the epigenetic landscape makes it a valuable tool in stem cell research. It can facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) by helping to erase the epigenetic memory of the original cell type. By promoting a more open chromatin state, this compound can enhance the efficiency of reprogramming protocols.
Conclusion
3-Deazaneplanocin A is a powerful tool for inducing epigenetic reprogramming through its inhibition of SAH hydrolase and subsequent global effects on histone methylation. Its ability to deplete H3K27me3 levels and reactivate silenced genes has significant implications for both cancer therapy and regenerative medicine. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of epigenetic modulation. Further investigation into the precise molecular consequences of this compound treatment and the development of more specific EZH2 inhibitors will continue to advance this exciting field.
References
- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
3-Deazaneplanocin A: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine analog that has garnered significant attention in the fields of epigenetics and oncology. Initially identified as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, it indirectly inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, with a pronounced effect on the Polycomb Repressive Complex 2 (PRC2) component, Enhancer of Zeste Homolog 2 (EZH2). This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.
Discovery and Chemical Properties
3-Deazaneplanocin A was originally synthesized as an analog of neplanocin A and was identified for its potent antiviral activities.[1] Its discovery as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase highlighted its potential to modulate cellular methylation processes.[2] This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of SAM-dependent methyltransferases.[3]
Chemical Synthesis
The chemical synthesis of 3-Deazaneplanocin A has been described in the literature. One synthetic route involves the coupling of a protected 3-deazaadenine derivative with a suitably functionalized cyclopentene intermediate.[4] The key steps typically include the formation of the carbocyclic core, introduction of the nucleobase, and subsequent deprotection to yield the final product.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄N₄O₃ | [5] |
| Molecular Weight | 262.26 g/mol | [5] |
| CAS Number | 102052-95-9 | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water | [6][7] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of SAH hydrolase.[2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a key step in the methionine cycle. Inhibition of SAH hydrolase leads to the accumulation of intracellular SAH.[3] Elevated SAH levels, in turn, competitively inhibit SAM-dependent methyltransferases, as SAH is a product inhibitor of these enzymes.
One of the most significantly affected methyltransferases is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6] PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][8] By indirectly inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced genes, including tumor suppressor genes.[9][10]
Figure 1: Mechanism of action of 3-Deazaneplanocin A (this compound).
Quantitative Biological Data
This compound exhibits potent activity against various cancer cell lines. The following tables summarize key quantitative data for its inhibitory effects.
Inhibitory Potency (Ki)
| Target | Ki Value | Cell-free/Cell-based | Reference |
| S-adenosylhomocysteine Hydrolase | ~50 pM | Cell-free | [3] |
Half-maximal Inhibitory Concentration (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [6][7] |
| LPc006 | Pancreatic Cancer | 0.1 ± 0.03 | [6][7] |
| NSCLC cell lines (range) | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [6][7] |
| HL-60 | Acute Myeloid Leukemia | ~1.0 (for apoptosis induction) | [11] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 (for apoptosis induction) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Deazaneplanocin A (this compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for a cell viability (MTT) assay.
Western Blotting for Histone Modifications
This protocol is for assessing the effect of this compound on H3K27me3 levels.
Materials:
-
Cells treated with this compound
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells and perform histone extraction using an acid extraction protocol.[2]
-
Quantify the protein concentration of the histone extracts.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
Signaling Pathway Visualization
The following diagram illustrates the PRC2 signaling pathway and the point of intervention by this compound.
Figure 3: The PRC2 signaling pathway and this compound's point of intervention.
Conclusion
3-Deazaneplanocin A is a valuable research tool for studying the role of histone methylation and the PRC2 complex in various biological processes, including cancer and development. Its well-defined mechanism of action and potent biological activity make it a cornerstone compound in the field of epigenetics. The experimental protocols and data provided in this guide serve as a resource for researchers utilizing this compound in their studies. Further research into the development of more specific EZH2 inhibitors has been spurred by the foundational work done with this compound.
References
- 1. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deazaneplanocin A - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
DZNep's Impact on Gene Silencing and Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaneplanocin A (DZNep) is a potent, cell-permeable small molecule that has garnered significant attention in the field of epigenetics for its ability to reverse gene silencing. Initially identified for its antiviral properties, this compound's anticancer activities have become a major focus of research. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene expression, and detailed protocols for its use in experimental settings. This compound functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). The resulting reduction in the repressive histone H3 lysine 27 trimethylation (H3K27me3) mark leads to the reactivation of silenced genes, including tumor suppressor genes. This guide summarizes the current understanding of this compound's biological effects, provides quantitative data on its activity, and offers detailed experimental methodologies to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound's primary mechanism of action is the indirect inhibition of histone methyltransferases. It achieves this by targeting S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme in the methionine cycle.
-
Inhibition of SAH Hydrolase: this compound acts as a potent inhibitor of SAHH.[1][2][3][4]
-
Accumulation of SAH: The inhibition of SAHH leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH).[2][3][5]
-
Inhibition of Methyltransferases: SAH is a product and a competitive inhibitor of SAM-dependent methyltransferases. Its accumulation leads to a feedback inhibition of these enzymes, including histone methyltransferases like EZH2.[2][6]
-
Reduction of H3K27me3: EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2), is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[3][5] this compound-mediated inhibition of EZH2 leads to a global reduction in H3K27me3 levels.[1][5][6]
-
Gene Reactivation: The decrease in the repressive H3K27me3 mark at gene promoters leads to the reactivation of previously silenced genes.[7][8] This includes the re-expression of tumor suppressor genes, which can contribute to the anti-cancer effects of this compound.
While this compound's effect on EZH2 is a major contributor to its activity, it is important to note that it can act as a global inhibitor of histone methylation, affecting other histone marks as well.[7][8]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
The Epigenetic Modifier DZNep: A Technical Guide to its Mechanism and Enzymatic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a potent carbocyclic adenosine analog that has garnered significant interest in the scientific community for its anticancer and antiviral properties.[1] Initially identified as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, its mechanism of action extends to the global inhibition of histone methylation, with a pronounced effect on the Polycomb Repressive Complex 2 (PRC2) subunit, Enhancer of Zeste Homolog 2 (EZH2).[1][2] This technical guide provides an in-depth exploration of the enzymatic pathway affected by this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and drug development professionals.
The Core Enzymatic Pathway: Inhibition of SAH Hydrolase
The primary molecular target of this compound is S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme in the methionine cycle. SAHH is responsible for the reversible hydrolysis of SAH into adenosine and homocysteine.[3][4] SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. By inhibiting SAHH, this compound leads to the intracellular accumulation of SAH.[5]
Accumulated SAH acts as a potent product inhibitor of SAM-dependent methyltransferases, including histone methyltransferases (HMTs).[2] This indirect inhibition mechanism is the cornerstone of this compound's biological activity. One of the most significantly affected HMTs is EZH2, the catalytic subunit of the PRC2 complex.[6][7] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[5][6] The inhibition of EZH2 activity leads to a reduction in global H3K27me3 levels, resulting in the derepression of PRC2 target genes, many of which are involved in cell cycle control and apoptosis.[5][7]
While the effect on EZH2 is prominent, it is important to note that this compound is a global histone methylation inhibitor, affecting other histone methylation marks as well, albeit to varying degrees.[2][8]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data on the biological effects of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 0.24 | [7] |
| H1299 | Non-small cell lung cancer | 0.08 | [7] |
| PC9 | Non-small cell lung cancer | 0.15 | [7] |
| H460 | Non-small cell lung cancer | 0.12 | [7] |
| OCI-AML3 | Acute Myeloid Leukemia | ~0.5-1 | |
| HL-60 | Acute Myeloid Leukemia | >1 | |
| MOLM-14 | Acute Myeloid Leukemia | <0.5 | [9] |
| THP-1 | Acute Myeloid Leukemia | >5 | [9] |
| KG-1 | Acute Myeloid Leukemia | >5 | [9] |
Table 2: Effect of this compound on Histone Methylation
| Cell Line | This compound Concentration (µM) | Treatment Duration | Histone Mark | Change | Reference |
| Chondrosarcoma (CH2879, SW1353) | 1 | 72h | H3K27me3 | Decreased | [6] |
| Non-small cell lung cancer (A549, H1299, PC9, H460) | 0.05-1 | 72h | H3K27me3 | Decreased | [7] |
| MCF7 (Breast Cancer) | 5 | 72h | H3K27me3 | Decreased | [10] |
| MCF7 (Breast Cancer) | 5 | 72h | H4K20me3 | Decreased | [10] |
| MCF7 (Breast Cancer) | 5 | 72h | H3K9me3 | No change | [10] |
| MCF7 (Breast Cancer) | 5 | 72h | H3K36me3 | No change | [10] |
| Activated CD8 T cells | 0.2 | 72h | H3K27me3 | Decreased | [11] |
| Activated CD8 T cells | 0.2 | 72h | H3K4me3 | Decreased | [11] |
| Activated CD8 T cells | 0.2 | 72h | H3K36me3 | Decreased | [11] |
Table 3: this compound-induced Gene Expression Changes
| Cell Line | This compound Concentration (µM) | Treatment Duration | Gene | Change in Expression | Reference |
| MOLM-14 (AML) | Not specified | 24h | TXNIP | Upregulated (>5-fold) | [9] |
| OCI-AML3, HL-60 (AML) | 1 | Not specified | p21 | Upregulated | |
| OCI-AML3, HL-60 (AML) | 1 | Not specified | p27 | Upregulated | |
| OCI-AML3 (AML) | 1 | Not specified | p16 | Upregulated | |
| K562 (Erythroleukemia) | 1 | 72h | SLC4A1, EPB42, ALAS2 | Upregulated | [4] |
| BGC-823 (Gastric Cancer) | 5 | 24h | Hif-1α | Downregulated | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the effects of this compound.
SAH Hydrolase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of SAH hydrolase by quantifying the production of homocysteine.
Materials:
-
S-adenosyl-L-homocysteine (SAH)
-
Recombinant SAH hydrolase (SAHH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (50 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 µM SAH and the desired concentration of this compound (or vehicle control) in 50 mM phosphate buffer (pH 8.0).
-
Initiate the reaction by adding 0.02 units of SAHase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add DTNB solution to a final concentration of 150 µM.
-
Measure the absorbance at 412 nm to quantify the amount of homocysteine produced. The molar extinction coefficient for the TNB product is 13,700 M⁻¹cm⁻¹.[12]
Western Blot for Histone Methylation
This protocol details the detection of specific histone modifications, such as H3K27me3, following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle.
-
Histone extraction buffer.
-
SDS-PAGE gels (high percentage, e.g., 15%).
-
Nitrocellulose or PVDF membrane (0.2 µm pore size).
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3).
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Procedure:
-
Lyse this compound-treated and control cells and perform acid extraction of histones.
-
Quantify protein concentration.
-
Separate histone proteins (0.5 µg) on a high-percentage SDS-PAGE gel.[13]
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.[13]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-H3K27me3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
Normalize the H3K27me3 signal to the total H3 signal.
MTT Cell Viability Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP) for EZH2 Occupancy
ChIP is used to determine the binding of specific proteins, such as EZH2, to genomic DNA regions.
Materials:
-
Cells treated with this compound or vehicle.
-
Formaldehyde (1%).
-
Glycine (125 mM).
-
Cell lysis and nuclear lysis buffers.
-
Sonication equipment.
-
Anti-EZH2 antibody and IgG control.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
qPCR reagents and primers for target genes.
Procedure:
-
Crosslink proteins to DNA in this compound-treated and control cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and nuclei.
-
Shear the chromatin to fragments of 200-1000 bp by sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-EZH2 antibody or IgG control overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating and treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
Quantify the enrichment of target gene promoters by qPCR.
Downstream Signaling and Cellular Consequences
The epigenetic alterations induced by this compound trigger a cascade of downstream events. The reactivation of tumor suppressor genes, silenced by PRC2, contributes to the induction of apoptosis and cell cycle arrest in cancer cells.[7][15] For instance, this compound treatment has been shown to upregulate the expression of cell cycle inhibitors like p21 and p27. Furthermore, this compound can influence other signaling pathways, including the Wnt/β-catenin and Hif-1α pathways, although the mechanisms are still under investigation.[3] The pleiotropic effects of this compound underscore its potential as a multi-targeting therapeutic agent.
Conclusion
This compound represents a powerful tool for studying the role of histone methylation in various biological processes and holds promise as a therapeutic agent. Its primary mechanism of action, the inhibition of SAH hydrolase, leads to a global disruption of SAM-dependent methylation, with a significant impact on the EZH2-mediated repressive pathway. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential in drug development. A thorough understanding of its enzymatic pathway and cellular effects is paramount for designing rational and effective experimental and clinical strategies.
References
- 1. 2.12. Chromatin immunoprecipitation assays [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound inhibits Hif-1α and Wnt signalling molecules to attenuate the proliferation and invasion of BGC-823 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 8. 2.9. Chromatin immunoprecipitation (CHIP) [bio-protocol.org]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DZNep: Optimal Concentration and Incubation Time
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-deazaneplanocin A (DZNep), a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the depletion of the histone methyltransferase EZH2. This document outlines optimal concentrations and incubation times for various cell lines and experimental assays, along with detailed protocols for key applications.
Mechanism of Action
This compound indirectly inhibits EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting SAH hydrolase, this compound causes an accumulation of SAH, which in turn acts as a competitive inhibitor of histone methyltransferases, including EZH2.[1][2][3] This leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark for gene silencing.[1][3] The subsequent decrease in EZH2 protein levels, often through proteasomal degradation, reactivates the expression of tumor suppressor genes, inducing apoptosis and reducing cell proliferation and migration in various cancer cells.[1][2]
Signaling Pathway of this compound Action
Caption: this compound signaling pathway leading to apoptosis.
Optimal this compound Concentrations and Incubation Times
The optimal concentration and incubation time for this compound are cell-type dependent and assay-specific. Below is a summary of effective conditions reported in the literature.
| Cell Line(s) | Concentration | Incubation Time | Assay | Observed Effect |
| Chondrosarcoma (SW1353, CH2879) | 1 µM | 72 hours | Western Blot | Reduction in EZH2 and H3K27me3 levels.[1] |
| Chondrosarcoma (SW1353, CH2879) | 1 µM | 5 - 7 days | Apoptosis Assay (Flow Cytometry, PARP Cleavage) | Induction of apoptosis.[1][4] |
| B-cell Lymphoma | 0.5 - 10 µM | 72 hours | Apoptosis Assay (Annexin V/PI) | Concentration-dependent increase in apoptosis.[5] |
| B-cell Lymphoma | 5 µM | 24, 48, 72 hours | Proliferation Assay | Time-dependent inhibition of cell proliferation.[5][6] |
| Acute Myeloid Leukemia (OCI-AML3, HL-60) | 200 nM - 2.0 µM | 48 hours | Colony Formation Assay | Dose-dependent inhibition of colony growth.[2][7] |
| Acute Myeloid Leukemia (MV4-11, MOLM-14, Kasumi-1) | 0.5, 1, 5 µM | 48 hours | Apoptosis Assay (Annexin V/PI) | Significant induction of apoptosis at 5 µM.[8] |
| Pancreatic Cancer (PANC-1, MIA-PaCa-2, LPc006) | 1 - 20 µM | 72 hours | Western Blot & Viability Assay | Reduction in EZH2; IC50 of 1 µM for MIA-PaCa-2 and 0.1 µM for LPc006.[2][7] |
| Non-Small Cell Lung Cancer (NSCLC) | 0.08 - 0.24 µM | Not Specified | MTT Assay | IC50 values in this range.[3] |
| Hepatocellular Carcinoma (HepG2) | 10 µM | 72 hours | Western Blot | Reduction in EZH2 and H3K27me3 levels.[2][7] |
| Renal Tubular Epithelial (NRK-52E) | Not Specified | Time & Dose-dependent | Western Blot & Apoptosis Assay | Time and dose-dependent decrease in EZH2 and increase in apoptosis.[9] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for this compound experiments.
Protocol 1: Western Blot for EZH2 and H3K27me3
This protocol is for determining the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
Materials:
-
Cell culture reagents
-
This compound (dissolved in sterile water or DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-Actin or anti-Tubulin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) for the intended duration (e.g., 72 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-15 µg) onto an SDS-PAGE gel.[5] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Histone H3 as a loading control for H3K27me3 and Actin/Tubulin for EZH2.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize EZH2 levels to the loading control (Actin/Tubulin) and H3K27me3 levels to total Histone H3.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol measures the induction of apoptosis following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with this compound (e.g., 0.5-5 µM) for the desired time (e.g., 48-72 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control group. The half-maximal inhibitory concentration (IC50) can be determined by plotting viability against this compound concentration.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of this compound on cell migration.
Materials:
-
Cell culture reagents
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a wound healing insert to create a more uniform gap.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure over time to quantify cell migration.
References
- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. EZH2-inhibitor this compound enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of D-Nep Stock Solutions for Cellular and In Vivo Experiments
Application Notes and Protocols for Researchers
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor, 3-Deazaneplanocin A (DZNep). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings.
This compound is a potent inhibitor of SAH hydrolase, which leads to the accumulation of SAH and subsequent inhibition of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2. This activity makes this compound a valuable tool for studying the role of histone methylation in gene regulation and a potential therapeutic agent in oncology and other diseases. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound (hydrochloride salt) are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 3-Deazaneplanocin A hydrochloride | [1][2] |
| CAS Number | 120964-45-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₄O₃·HCl | [1] |
| Molecular Weight | 298.73 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% (HPLC) | [1] |
| Solubility in DMSO | 10 mg/mL | [2] |
| Solubility in Water | up to 10 mM; 50 mg/mL (with ultrasonication) | [2] |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | -20°C (stable for up to 1 month) or -80°C (for up to 2 years) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound hydrochloride (MW: 298.73 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 298.73 g/mol * 1000 mg/g = 2.99 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years)[2][3].
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Sterile Water or PBS
This protocol is suitable for experiments where DMSO may interfere with the biological system.
Materials:
-
This compound hydrochloride (MW: 298.73 g/mol )
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening.
-
Weighing: Weigh the desired amount of this compound into a sterile tube as described in Protocol 1. For 1 mL of a 10 mM solution, use 2.99 mg.
-
Dissolution: Add the required volume of sterile water or PBS to the this compound powder.
-
Mixing: Vortex the solution vigorously. For higher concentrations, or if dissolution is slow, sonication in a water bath for 5-10 minutes may be necessary to achieve complete dissolution[2].
-
Sterilization (Optional): If the application requires absolute sterility, the solution can be filter-sterilized using a 0.22 µm syringe filter. Ensure the filter is compatible with aqueous solutions.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month[3].
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits SAH hydrolase, leading to SAH accumulation and subsequent inhibition of methyltransferases like EZH2.
This compound Stock Solution Preparation Workflow
Caption: Workflow for the preparation of a this compound stock solution from powder to storage.
References
Application Notes and Protocols for DZNep Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of 3-Deazaneplanocin A (DZNep), a potent inhibitor of histone methyltransferase, in xenograft mouse models. This document includes summaries of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
3-Deazaneplanocin A (this compound) is a carbocyclic analog of adenosine that functions as an indirect inhibitor of S-adenosyl-L-methionine-dependent methyltransferases. Its primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH.[1] This accumulation, in turn, competitively inhibits methyltransferases, with a pronounced effect on the Polycomb Repressive Complex 2 (PRC2) catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2). EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[2] In numerous cancers, EZH2 is overexpressed and plays a critical role in tumor progression, making it an attractive therapeutic target.[3][4][5] this compound has demonstrated anti-tumor activity in a variety of cancer models by inducing apoptosis, reducing cell migration, and inhibiting tumor growth.[1][6][7][8]
Data Presentation
The following tables summarize quantitative data from various studies on the administration of this compound in xenograft mouse models.
Table 1: this compound Dosage and Administration in Xenograft Models
| Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Reference |
| Acute Myeloid Leukemia | NOD/SCID | 2 mg/kg/day | Intraperitoneal (IP) | Daily | [8] |
| Chondrosarcoma | Nude | 2 mg/kg | Intraperitoneal (IP) | Three times per week | [7][9] |
| Various Cancers | NMRI | 2 mg/kg | Intraperitoneal (IP) | Three times per week | [10] |
Table 2: Effects of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Acute Myeloid Leukemia | MOLM-14 | 2 mg/kg/day this compound | Significant reduction in tumor volume compared to control. | This compound treatment improved the survival time of mice. | [8] |
| Chondrosarcoma | JJ012 | 2 mg/kg this compound + 2 mg/kg Cisplatin | Combination therapy significantly reduced tumor volume. | This compound priming followed by co-treatment enhanced pro-apoptotic efficacy. | [9] |
| Breast Cancer (Tamoxifen-Resistant) | - | This compound treatment | Strongly inhibits tumor growth. | Overcomes tamoxifen resistance by inducing NSD2 degradation. | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a xenograft mouse model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride (powder)
-
Sterile, phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort. For a 2 mg/kg dose in a 25g mouse, with an injection volume of 200 µL, the concentration would be 0.25 mg/mL.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Establishment of Subcutaneous Xenograft Mouse Model
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Immunodeficient mice (e.g., Nude, SCID, NOD/SCID)
-
Insulin syringes with 27-30 gauge needles
Protocol:
-
Culture cancer cells in their recommended complete medium until they reach 80-90% confluency (logarithmic growth phase).
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 10^7 cells/mL for an injection of 1 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
Gently mix the cell suspension before drawing it into an insulin syringe.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
This compound Administration and Monitoring
Materials:
-
Prepared this compound solution
-
Control vehicle (sterile PBS)
-
Insulin syringes with 27-30 gauge needles
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound via intraperitoneal (IP) injection according to the planned dosage and schedule (e.g., 2 mg/kg, three times per week). The control group should receive an equivalent volume of the vehicle (PBS).
-
Monitor the mice at least twice a week for tumor growth and overall health.
-
Measure the tumor dimensions (length and width) using digital calipers. Calculate the tumor volume using the formula: Volume = 0.5 x Length x Width² .
-
Record the body weight of each mouse at each monitoring session to assess treatment toxicity.
-
Continue the treatment and monitoring until the tumors in the control group reach the predetermined endpoint size, or as per the study design.
-
Observe mice for any adverse effects such as weight loss, lethargy, or changes in behavior. One study noted a transient reduction in animal growth and reversible splenomegaly.[10]
Western Blot Analysis of EZH2 and H3K27me3 in Tumor Tissue
Materials:
-
Harvested tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Excise tumors at the experimental endpoint and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and loading controls (Histone H3 for H3K27me3, β-actin for EZH2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to their respective loading controls.
References
- 1. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following DZNep Treatment
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression. This mark is catalyzed by the methyltransferase EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of H3K27me3 levels is implicated in various developmental processes and diseases, including cancer. 3-Deazaneplanocin A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for the regeneration of the universal methyl donor S-adenosyl-L-methionine (SAM). This compound treatment leads to the intracellular accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases, including EZH2. Consequently, this compound is widely used to study the functional roles of H3K27me3 by inducing its global reduction. This document provides detailed protocols for the treatment of cells with this compound and subsequent analysis of H3K27me3 levels by Western blot.
Mechanism of Action
This compound indirectly inhibits histone methyltransferases by disrupting the cellular methylation cycle. By inhibiting SAH hydrolase, this compound causes a buildup of SAH.[1] This accumulation of SAH competitively inhibits SAM-dependent methyltransferases like EZH2, leading to a decrease in the SAM-to-SAH ratio, which is indicative of the cell's methylation potential.[1] The inhibition of EZH2 activity results in a global reduction of H3K27me3 levels, leading to the derepression of target genes.
Data Presentation
The following table summarizes the quantitative data on the reduction of H3K27me3 levels after this compound treatment in various cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Reduction in H3K27me3 | Reference |
| HEK293T | 100 | 48 | Substantial Decrease | [2] |
| MDA-MB-231 | Not specified | 3 days | Dose-dependent decrease | [3] |
| rd1 mouse retinal explants | 1.0 | Not specified | Strongest effect observed | [4] |
| Mouse model of renal I/R injury | 0.5, 1.0, 2.5 mg/kg | Not specified | Dose-dependent decrease | [5] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of H3K27me3 after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in a 10 cm dish at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: 24 hours after seeding, treat the cells with the desired concentration of this compound (e.g., 5, 10, 25, 50, or 100 µM). A vehicle control (e.g., DMSO) should be run in parallel.[2]
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours). The 48-hour time point has been shown to have a more pronounced effect.[2]
-
Cell Harvesting: After incubation, collect the cells.
Histone Extraction
A detailed protocol for histone extraction is crucial for obtaining high-quality samples for Western blot analysis.[6]
-
Cell Lysis: Lyse the harvested cells using a RIPA lysis buffer.[7]
-
Nuclear Isolation: Isolate the nuclei by centrifugation.
-
Acid Extraction: Extract histones from the nuclear pellet using a sulfuric acid solution.
-
Precipitation: Precipitate the histones from the supernatant using trichloroacetic acid.
-
Washing and Solubilization: Wash the histone pellet with acetone and then solubilize it in water.
Protein Quantification
-
BCA Assay: Determine the protein concentration of the histone extracts using a BCA protein assay kit to ensure equal loading of samples for the Western blot.[8]
SDS-PAGE
-
Sample Preparation: For each lane, prepare samples containing 30 µg of protein mixed with 2X Laemmli sample buffer and 5% β-mercaptoethanol.[9]
-
Denaturation: Boil the samples for 5 minutes.[9]
-
Electrophoresis: Load the samples onto a sodium dodecyl-sulfate-polyacrylamide gel and run at 130 V for 60 minutes.[9]
Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
Immunoblotting
-
Blocking: Block the membrane with 5% skim milk in TBST for 2 hours to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. A primary antibody for a loading control, such as total Histone H3, should also be used.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Final Washes: Perform a final series of washes to remove unbound secondary antibody.
Signal Detection and Analysis
-
Detection: Visualize the protein bands using an appropriate chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the loading control (total Histone H3) to determine the relative reduction in H3K27me3 levels following this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (this compound) [mdpi.com]
- 3. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits H3K27me3 deposition and delays retinal degeneration in the rd1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assay with DZNep
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing apoptosis induced by 3-Deazaneplanocin A (DZNep) using flow cytometry. This document includes a detailed experimental procedure, a summary of expected quantitative data, and diagrams illustrating the signaling pathway and experimental workflow.
Introduction
3-Deazaneplanocin A (this compound) is an S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor that indirectly leads to the degradation of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] The inhibition of EZH2 results in decreased histone H3 lysine 27 trimethylation (H3K27me3), leading to the reactivation of genes suppressed by the Polycomb Repressive Complex 2 (PRC2).[2] This epigenetic modulation can induce apoptosis in various cancer cells, making this compound a compound of interest in cancer research and drug development.[1][2][3] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a robust method to quantify apoptosis by identifying early and late apoptotic cells.[4][5]
This compound-Induced Apoptosis Signaling Pathway
This compound's primary mechanism of inducing apoptosis involves the inhibition of EZH2, which subsequently affects downstream cellular pathways. The diagram below illustrates the key steps in this process.
Caption: this compound-induced apoptosis signaling pathway.
Quantitative Data Summary
The following table summarizes the concentration- and time-dependent effects of this compound on apoptosis in B-cell lymphoma cell lines, as measured by flow cytometry.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Mean ± SD) |
| Sensitive Cell Line 1 | 0 (Control) | 72 | 5.2 ± 1.1 |
| 0.5 | 72 | 25.4 ± 3.5 | |
| 1.0 | 72 | 48.7 ± 4.2 | |
| 5.0 | 72 | 75.1 ± 5.9 | |
| Sensitive Cell Line 2 | 5.0 | 24 | 15.3 ± 2.8 |
| 5.0 | 48 | 38.9 ± 4.1 | |
| 5.0 | 72 | 65.4 ± 6.3 | |
| Resistant Cell Line | 5.0 | 72 | 10.5 ± 2.0 |
Data is representative and compiled from findings reported in similar studies.[6][7] Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocol: Flow Cytometry for Apoptosis Assay with this compound
This protocol details the steps for treating cells with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials
-
This compound (3-Deazaneplanocin A)
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow Diagram
Caption: Experimental workflow for this compound apoptosis assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Seed the cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in complete cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add trypsin to detach the cells. Once detached, neutralize the trypsin with complete medium. For suspension cells, proceed directly to the next step.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
-
Annexin V and PI Staining:
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.[5] The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.[5]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the flow cytometer to detect the appropriate fluorochromes (e.g., FITC for Annexin V and PerCP-Cy5.5 or a similar channel for PI).
-
Use unstained and single-stained controls to set up the compensation and gates correctly.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Interpretation
The results from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membrane integrity)
The percentage of cells in each quadrant should be quantified to determine the effect of this compound on apoptosis induction.
References
- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 2. This compound-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Acquired resistance to this compound-mediated apoptosis is associated with copy number gains of AHCY in a B-cell lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: In Vivo Toxicity and Efficacy of DZNep
These application notes provide a comprehensive overview of the in vivo toxicity and efficacy of 3-Deazaneplanocin A (DZNep), a potent inhibitor of S-adenosylmethionine-dependent methyltransferases, including the histone methyltransferase EZH2. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of this compound.
Introduction
3-Deazaneplanocin A (this compound) is a carbocyclic analog of adenosine that indirectly inhibits histone methyltransferases, most notably EZH2, a component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting S-adenosylhomocysteine (AdoHcy) hydrolase, this compound leads to the accumulation of AdoHcy, which in turn competitively inhibits S-adenosylmethionine (SAM)-dependent methyltransferases. This results in a global reduction of histone methylation, including the repressive H3K27me3 mark, leading to the reactivation of silenced tumor suppressor genes. This compound has demonstrated anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.[1][2][3] These notes provide detailed protocols and summarized data for conducting in vivo toxicity and efficacy studies of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of AdoHcy hydrolase. This leads to an intracellular accumulation of S-adenosylhomocysteine (AdoHcy), a product of all SAM-dependent methylation reactions. The increased levels of AdoHcy act as a potent feedback inhibitor of SAM-dependent methyltransferases, including histone methyltransferases like EZH2. The inhibition of EZH2 leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. This reduction in H3K27me3 can lead to the re-expression of genes silenced by the PRC2 complex, ultimately inducing apoptosis and inhibiting cell migration in cancer cells.[1][4][5]
In Vivo Efficacy Data
This compound has shown significant anti-tumor efficacy in various preclinical cancer models. The following table summarizes key findings from in vivo studies.
| Cancer Type | Animal Model | This compound Dosage and Administration | Key Efficacy Findings | Reference(s) |
| Acute Myeloid Leukemia (AML) | NOD/SCID mice with HL-60 xenografts | 1 mg/kg, intraperitoneally (i.p.) | Significantly increased median survival to 43 days compared to 36 days in the control group. | [6] |
| Chondrosarcoma | Nude mice with JJ012 xenografts | 2 mg/kg, i.p., three times per week | Significantly slowed tumor growth, especially when combined with cisplatin. | [3][7] |
| Multiple Myeloma | NSG mice with RPMI 8226-Luc-GFP xenografts | 3 mg/kg, i.p., twice a week | Reduced tumor burden as measured by bioluminescence imaging. | [2] |
| Head and Neck Squamous Cell Carcinoma | NOD/SCID mice with Cal27 or Detroit 562 xenografts | 2 mg/kg twice weekly or 5 mg/kg daily, i.p. | Reduced tumor volume. | [8] |
In Vivo Toxicity Data
Preclinical studies have also evaluated the toxicity profile of this compound in vivo. The following table summarizes key toxicological findings.
| Animal Model | This compound Dosage and Administration | Observed Toxicities | Reference(s) |
| Male NMRI mice | 2 mg/kg, i.p., three times per week for 8 weeks | Transient reduction in body weight gain, reversible splenomegaly, and persistent testicular atrophy. No significant effects on behavior or cognitive functions. | [9] |
| Rats | 20 mg/kg | Marked reduction in relative body weight in the first three days post-treatment and suppressed weight growth rate from the fourth day onwards. | [7] |
| Nude mice with chondrosarcoma xenografts | 2 mg/kg, i.p., three times per week (in combination with cisplatin) | No significant change in the weight of the mice was observed. | [3] |
Experimental Protocols
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy and toxicity of this compound.
Protocol for In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.
-
Cancer cell line of interest.
-
This compound (dissolved in a suitable vehicle, e.g., 0.9% NaCl or PBS).[9]
-
Vehicle control.
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture and Preparation: Culture cancer cells under appropriate conditions. On the day of injection, harvest cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 106 to 1 x 107 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.[7]
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups (n=5-10 mice per group).[10]
-
This compound Administration:
-
In-life Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Endpoint and Tissue Collection: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period. Collect tumors and other organs of interest for further analysis (e.g., histopathology, Western blotting).
Protocol for In Vivo Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound in vivo.
Materials:
-
Healthy, immunocompetent mice (e.g., NMRI), 8 weeks old.[9]
-
This compound.
-
Vehicle control.
-
Equipment for blood collection and analysis.
-
Materials for tissue fixation and processing for histopathology.
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week before the start of the study. Randomly assign mice to control and this compound treatment groups.
-
This compound Administration: Administer this compound via the desired route (e.g., i.p.) at various dose levels for a specified duration (e.g., chronic administration for 8 weeks).[9]
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematological Analysis: At the end of the treatment period, collect blood samples for a complete blood count (CBC) to assess parameters such as red and white blood cell counts, hemoglobin, and platelet counts.[9]
-
Serum Biochemistry: Analyze serum samples for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Necropsy and Organ Weights: Perform a gross necropsy on all animals. Collect and weigh major organs (e.g., liver, kidneys, spleen, testes).[9]
-
Histopathology: Fix collected organs in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Conclusion
This compound demonstrates promising anti-tumor efficacy in a range of preclinical cancer models. While generally well-tolerated at therapeutic doses, some toxicities, such as transient weight loss and testicular atrophy, have been observed with chronic administration.[9] The provided protocols and data summaries serve as a valuable resource for designing and conducting further in vivo studies to fully characterize the therapeutic potential and safety profile of this compound. Careful consideration of the animal model, dosage, and administration schedule is crucial for obtaining reproducible and clinically relevant results.
References
- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deazaneplanocin A Is a Promising Drug to Kill Multiple Myeloma Cells in Their Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 5. This compound-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the impact of S-adenosylmethionine-dependent methyltransferase inhibitor, 3-deazaneplanocin A, on tissue injury and cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with DZNep treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-Deazaneplanocin A (DZNep) in their experiments.
Troubleshooting Guide
Issue 1: Inconsistent or Low Efficacy of this compound Treatment
Question: We are observing variable or minimal apoptosis/phenotypic effects after this compound treatment. What are the potential causes and solutions?
Answer: Inconsistent results with this compound can arise from several factors, ranging from experimental design to the intrinsic biology of the cell line used.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0.1 µM to 10 µM have been reported to be effective, with many studies using 1-5 µM.[1][2][3] |
| Insufficient Treatment Duration | The effects of this compound on histone methylation and apoptosis are time-dependent.[1][4] Consider extending the treatment duration. Typical incubation times range from 24 to 72 hours, with some protocols extending to 7 days.[1][2][5] |
| Cell Line-Specific Resistance | Different cell lines exhibit varying sensitivity to this compound.[2] This can be due to intrinsic factors, such as the expression levels of pro-survival proteins. |
| High Expression of Anti-Apoptotic Proteins (e.g., Bcl-2 family) | Overexpression of Bcl-2 family members can confer resistance to this compound-induced apoptosis.[6] If you suspect this is the case, consider co-treatment with a Bcl-2 inhibitor (e.g., ABT-737 or venetoclax) to enhance sensitivity.[6] |
| Transient Effects of this compound | The effects of this compound on histone methylation can be reversible upon removal of the compound.[7] For sustained effects, continuous exposure during the experimental window may be necessary. |
| This compound Stock Solution Degradation | Improper storage of this compound can lead to reduced activity. Store stock solutions at -20°C for up to 3-6 months. Avoid repeated freeze-thaw cycles by preparing aliquots.[2] |
Issue 2: Discrepancy Between EZH2 Depletion and H3K27me3 Reduction
Question: We observe a decrease in EZH2 protein levels after this compound treatment, but the reduction in H3K27me3 levels is not as pronounced as expected. Why might this be happening?
Answer: This is a documented phenomenon and highlights the indirect mechanism of this compound's action.
Explanation:
This compound is not a direct inhibitor of EZH2. Instead, it inhibits S-adenosylhomocysteine (SAH) hydrolase, leading to the accumulation of SAH, which in turn inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases, including EZH2.[7][8] However, the global histone methylation landscape is complex and regulated by multiple enzymes.
-
Global vs. Specific Inhibition: this compound is a global histone methylation inhibitor and is not selective for H3K27me3.[7] It can also affect other histone methylation marks such as H3K9me3, H3K36me3, and H4K20me3.[3][7][8]
-
Cellular Context: The impact on specific histone marks can be cell-type dependent. Some studies have reported EZH2 depletion without a significant change in H3K27me3 levels in certain cell lines.[9] This suggests that other methyltransferases or demethylases might be compensating or that the regulation of H3K27me3 is more complex in that specific context.
-
Off-Target Effects: this compound treatment can lead to broad changes in the transcriptome and proteome, and some of these changes may indirectly influence histone modification patterns.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to an intracellular accumulation of SAH, which is a product feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This results in a global decrease in histone methylation.[7][8] Although it is often referred to as an EZH2 inhibitor, its effect is not direct and is broader than just targeting EZH2.[1][7]
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions can be prepared in water or DMSO and should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2] Stock solutions are generally stable for up to 3-6 months when stored properly.
Q3: How can I assess the effectiveness of my this compound treatment?
The effectiveness of this compound treatment can be evaluated through several methods:
-
Western Blotting: To confirm the molecular mechanism, you can perform western blots for:
-
Apoptosis Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic cells.[1][5]
-
Cell Viability and Proliferation Assays: Assays such as MTT, WST-1, or cell counting can be used to measure the impact on cell growth and viability.[1]
-
Cell Cycle Analysis: Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle. This compound treatment has been shown to induce G0/G1 phase arrest in some cell lines.[2]
Q4: Are there known off-target effects of this compound?
Yes, as a global inhibitor of methylation, this compound has a broad range of effects beyond EZH2 inhibition. It can alter the thermal stability of numerous proteins and induce widespread changes in the transcriptome and proteome that are not directly related to histone methylation.[10][11] It has also been shown to affect the expression of other proteins involved in critical cellular processes, such as the hematopoietic corepressor ETO2.[9]
Q5: Can this compound be used in combination with other drugs?
Yes, several studies have shown that this compound can synergize with other anti-cancer agents. For instance, it can sensitize cancer cells to chemotherapeutic drugs like cisplatin and gemcitabine.[3] It has also been shown to work synergistically with Bcl-2 inhibitors in resistant cells and with histone deacetylase (HDAC) inhibitors.[6]
Experimental Protocols
General this compound Treatment Protocol for Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
This compound Preparation: Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM).
-
Treatment: Replace the existing medium with the this compound-containing medium. For suspension cells, add the appropriate volume of concentrated this compound solution to the culture flask.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., western blotting, flow cytometry).
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot for Histone Methylation Marks
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the histone marks of interest (e.g., H3K27me3, H3K9me3) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. This compound-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound represses Bcl-2 expression and modulates apoptosis sensitivity in response to Nutlin-3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
DZNep off-target effects and how to mitigate them.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively using 3-Deazaneplanocin A (DZNep) and navigating its known off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine.[3] By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH. Elevated SAH levels, in turn, competitively inhibit S-adenosylmethionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2.[4]
Q2: Is this compound a specific inhibitor of EZH2?
A2: No, this compound is not a specific inhibitor of EZH2. Its mechanism of action, which involves the accumulation of SAH, results in the global inhibition of SAM-dependent methyltransferases.[5][6] This means that in addition to EZH2, this compound can affect the activity of other histone methyltransferases and potentially other methyltransferases in the cell.
Q3: What are the known off-target effects of this compound?
A3: The primary off-target effects of this compound are the inhibition of other histone methyltransferases besides EZH2. This leads to a global reduction in various histone methylation marks, not just H3K27me3 (the mark catalyzed by EZH2).[2][5] Studies have shown that this compound can also decrease the levels of H3K4me3, H3K9me1/2/3, H3K36me3, H3K79me3, and H4K20me3.[7]
Q4: How can I be sure that the observed effects in my experiment are due to EZH2 inhibition and not off-target effects?
A4: To differentiate between on-target (EZH2-mediated) and off-target effects, it is crucial to include appropriate controls in your experimental design. A highly recommended control is the use of siRNA or shRNA to specifically knock down EZH2.[3][8] By comparing the phenotype and gene expression changes induced by this compound with those from EZH2 knockdown, you can infer which effects are specifically due to the loss of EZH2 function. If an effect is observed with this compound but not with EZH2 knockdown, it is likely an off-target effect.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. However, many studies report using this compound in the range of 0.5 µM to 10 µM.[6][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guides
Problem 1: I am observing widespread changes in gene expression that are inconsistent with known EZH2 targets.
-
Possible Cause: This is a common observation and is likely due to the global histone methylation inhibition caused by this compound's off-target effects.[2][5]
-
Troubleshooting Steps:
-
Perform EZH2 Knockdown: Use siRNA or shRNA to specifically deplete EZH2 and compare the resulting gene expression profile to that of your this compound-treated cells. Genes that are differentially expressed with this compound but not with EZH2 knockdown are likely regulated by off-target effects.[3]
-
Analyze Multiple Histone Marks: Perform Western blot or mass spectrometry analysis to assess the levels of various histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, H4K20me3) to confirm the global nature of the inhibition in your system.
-
Dose-Response and Time-Course Experiments: Lowering the concentration of this compound or reducing the treatment time may help to minimize some off-target effects while still achieving a significant reduction in H3K27me3.
-
Problem 2: My cells are undergoing apoptosis, but I am not sure if it is a specific consequence of EZH2 inhibition.
-
Possible Cause: this compound can induce apoptosis in cancer cells.[10] However, this may not solely be due to EZH2 inhibition, as global changes in histone methylation can also trigger apoptotic pathways.
-
Troubleshooting Steps:
-
Compare with a Specific EZH2 Inhibitor: Treat your cells with a more specific, catalytic inhibitor of EZH2 (e.g., GSK126, Tazemetostat) and compare the level of apoptosis to that induced by this compound.[1] If the specific inhibitor induces a similar level of apoptosis, it is more likely an on-target effect.
-
Rescue Experiment: If you hypothesize that the down-regulation of a specific EZH2 target gene is responsible for the apoptosis, you can try to rescue the phenotype by overexpressing that gene in the presence of this compound.
-
Problem 3: I am not observing a significant decrease in global H3K27me3 levels after this compound treatment, although I see a reduction in EZH2 protein levels.
-
Possible Cause: The relationship between EZH2 protein levels and global H3K27me3 levels can be complex and cell-type dependent. In some cell lines, a reduction in EZH2 protein may not immediately translate to a proportional decrease in the global H3K27me3 mark.[3]
-
Troubleshooting Steps:
-
Increase Treatment Duration: It may take longer for the existing H3K27me3 marks to be diluted through cell division and histone turnover. Try extending the duration of your this compound treatment.
-
Confirm this compound Activity: To ensure your this compound is active, check for a decrease in other histone methylation marks that may be more sensitive to SAH accumulation in your cell line.
-
Use a More Sensitive Detection Method: If you are using Western blotting, consider using a more quantitative method like mass spectrometry to detect subtle changes in H3K27me3 levels.
-
Quantitative Data Summary
Table 1: Comparison of this compound with Specific EZH2 Inhibitors on Leukemic Cell Growth
| Compound (5 µM) | Growth Inhibition (%) |
| DMSO | 4.8 ± 4.8 |
| This compound | 60.4 ± 1.7 |
| CPI-1205 | 3.6 ± 1.5 |
| Tazemetostat | 6.1 ± 3.5 |
| GSK343 | 26.5 ± 8.6 |
| GSK126 | 12.3 ± 2.7 |
Data from a 48-hour treatment of HL-60 human myeloid leukemic cells.[1]
Table 2: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| NSCLC Cell Line | IC50 (µM) |
| H1975 | 0.08 |
| A549 | 0.12 |
| PC9 | 0.24 |
| H1299 | 0.18 |
Data from MTT assays after 72 hours of this compound treatment.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4).
-
Neutralize the acid and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. .
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3K4me3, anti-H3K9me3) and a loading control (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the total H3 loading control.
-
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound, a specific EZH2 inhibitor, or EZH2 siRNA.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your gene of interest and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method. Compare the expression changes in this compound-treated samples to those in control, specific EZH2 inhibitor-treated, and EZH2 knockdown samples.
-
Visualizations
Caption: this compound inhibits SAH hydrolase, leading to SAH accumulation and global inhibition of methyltransferases.
Caption: Workflow to distinguish on-target vs. off-target effects of this compound using proper controls.
References
- 1. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 10. EZH2-inhibitor this compound enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Acquired Resistance to DZNep in Cancer Cells: A Technical Support Guide
Welcome to the technical support center for researchers encountering acquired resistance to 3-deazaneplanocin A (DZNep) in cancer cell models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify potential resistance mechanisms and plan subsequent experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and questions that arise during in vitro studies with this compound.
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What is the most likely mechanism of acquired resistance?
A1: The most well-documented mechanism of acquired resistance to this compound is the amplification of the gene encoding its direct target, S-adenosyl-L-homocysteine hydrolase (AHCY). This leads to a significant overexpression of the AHCY protein, which effectively titrates the drug, requiring higher concentrations to achieve the same inhibitory effect. In one study on a B-cell lymphoma model, a this compound-resistant clone exhibited an approximately 30-fold amplification of the AHCY gene.
Troubleshooting Steps:
-
Assess AHCY Gene Copy Number: Perform quantitative PCR (qPCR) to compare the AHCY gene copy number in your resistant cells to the parental, sensitive cell line.
-
Quantify AHCY mRNA and Protein Levels: Use RT-qPCR and Western blotting to determine if the gene amplification translates to increased AHCY mRNA and protein expression.
Q2: I've confirmed that AHCY is not overexpressed in my this compound-resistant cells. What other mechanisms could be at play?
A2: If AHCY levels are normal, your cells may have developed resistance through the activation of pro-survival signaling pathways that bypass the apoptotic effects of this compound. As this compound indirectly inhibits the histone methyltransferase EZH2, mechanisms of resistance to EZH2 inhibitors are relevant. Key bypass pathways include:
-
PI3K/AKT Pathway: Increased phosphorylation of AKT can promote cell survival and proliferation, counteracting the effects of this compound.
-
MEK/ERK Pathway: Activation of the MEK/ERK signaling cascade is another common pro-survival pathway implicated in drug resistance.
-
IGF-1R Signaling: Upregulation or activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) can also contribute to resistance.
Troubleshooting Steps:
-
Profile Key Signaling Proteins: Use Western blotting to compare the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) between your sensitive and resistant cell lines.
-
Test Pathway Inhibitors: Treat your this compound-resistant cells with specific inhibitors of the PI3K/AKT, MEK/ERK, or IGF-1R pathways to see if sensitivity to this compound is restored.
Q3: Could changes in cell morphology, like a more mesenchymal appearance, be related to this compound resistance?
A3: Yes, a shift towards an Epithelial-to-Mesenchymal Transition (EMT) phenotype is a known contributor to drug resistance in various cancers. This compound has been shown to revert EMT in some cancer cells. Therefore, cells that acquire a stable mesenchymal phenotype may be less susceptible to this compound's effects. Hallmarks of EMT include the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like Vimentin.
Troubleshooting Steps:
-
Analyze EMT Marker Expression: Compare the protein and mRNA levels of E-cadherin and Vimentin in your sensitive and resistant cells using Western blotting and RT-qPCR.
-
Assess Migratory and Invasive Potential: Perform wound healing or transwell migration assays to determine if your resistant cells exhibit a more migratory and invasive phenotype, which is characteristic of EMT.
Q4: Is it possible that my resistant cells are simply pumping out this compound more efficiently?
A4: Increased drug efflux mediated by ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance. While not yet a widely reported mechanism for this compound specifically, it is a plausible contributor. Overexpression of transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2) could potentially reduce the intracellular concentration of this compound.
Troubleshooting Steps:
-
Examine ABC Transporter Expression: Use RT-qPCR or Western blotting to check for the upregulation of common ABC transporter genes in your resistant cells.
-
Use ABC Transporter Inhibitors: Co-treat your resistant cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sensitivity and resistance.
Table 1: IC50 Values for this compound in Various Cell Lines
| Cell Line Type | Cell Line(s) | IC50 Range (µM) |
| Non-Small Cell Lung Cancer | A549, H1299, H226, H460 | 0.08 - 0.24 |
| Non-Cancerous | HBEC3 KT, 16HBE14o-, WI-38 VA-13 2RA | 0.54 - 1.03 |
Table 2: Quantified Mechanisms of Acquired this compound Resistance
| Resistance Mechanism | Cell Line Model | Parameter Measured | Fold Change (Resistant vs. Sensitive) |
| AHCY Gene Amplification | B-cell Lymphoma | AHCY Gene Copy Number | ~30 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous, long-term exposure to the drug.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Culture the cells in the presence of this this compound concentration, passaging them as needed.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. The increments should be small enough to allow for the selection and expansion of resistant clones.
-
Continue this process of stepwise dose escalation over several months. A typical range for generating this compound resistance is from 200 nM up to 2000 nM.
-
Periodically freeze down vials of cells at different stages of resistance development.
-
Once a cell line is established that can proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), it can be considered a this compound-resistant cell line.
-
Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line.
-
2. Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability.
-
Materials:
-
Cells (sensitive and resistant lines)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
The next day, treat the cells with a range of this compound concentrations. Include untreated and vehicle-only (DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blotting for AHCY and Phosphorylated Signaling Proteins
This protocol is for detecting total protein levels of AHCY and the phosphorylation status of proteins like AKT.
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST for phospho-proteins; 5% non-fat milk in TBST for non-phospho-proteins)
-
Primary antibodies (e.g., anti-AHCY, anti-total-AKT, anti-phospho-AKT (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Optimizing DZNep Dosage for Different Tumor Types: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deazaneplanocin A (DZNep). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a product of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. The buildup of SAH, in turn, competitively inhibits SAM-dependent methyltransferases, including histone methyltransferases like EZH2. This results in a global reduction of histone methylation, rather than specific inhibition of a single methyltransferase.[1] The downstream effect of this epigenetic modulation is the reactivation of silenced tumor suppressor genes, leading to apoptosis and reduced cell migration in cancer cells.[2]
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound treatment leads to the depletion of EZH2 protein levels and a subsequent reduction in the repressive histone mark H3K27me3.[2] This epigenetic reprogramming reactivates silenced pro-apoptotic genes. The apoptotic process induced by this compound is often characterized by an increase in the sub-G1 cell population, cleavage of PARP, and positive staining for apoptosis markers like Annexin V.[3]
Q3: What is the interplay between this compound and autophagy?
A3: The relationship between this compound and autophagy is complex and can be context-dependent. Inhibition of EZH2 by this compound has been shown to increase levels of LC3B-II, a key marker of autophagy, and the expression of autophagy-related proteins like AMBRA1 in colorectal cancer cells.[4] This suggests that this compound can induce autophagy, which in some cases may contribute to its anti-cancer effects. However, the role of autophagy in cancer is dualistic; it can act as a tumor suppressor or a survival mechanism for cancer cells under stress.[5][6][7][8] Therefore, the effect of this compound-induced autophagy on experimental outcomes should be carefully considered.
Troubleshooting Guides
Experimental Setup and General Handling
Q: How should I prepare and store this compound stock solutions?
A: this compound is typically dissolved in sterile water or DMSO to create a stock solution. For example, a 25 mM stock solution in water can be prepared.[1] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -70°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3-6 months when stored at -20°C. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium.
Q: I am observing low solubility or precipitation of this compound in my culture medium. What should I do?
A:
-
Ensure complete dissolution of the stock: Before diluting into your culture medium, ensure that the this compound stock solution is completely dissolved. You may need to gently warm the stock solution to 37°C and vortex it.
-
Use fresh DMSO for stock preparation: Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Avoid high final concentrations of DMSO: When diluting your stock into the culture medium, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Pre-warm the culture medium: Adding the this compound stock to pre-warmed culture medium can help maintain its solubility.
Western Blotting
Q: I am not seeing a significant decrease in EZH2 or H3K27me3 levels after this compound treatment. What could be the issue?
A:
-
Insufficient treatment time or concentration: The effect of this compound on EZH2 and H3K27me3 levels is time and concentration-dependent. Ensure you are using an appropriate concentration and treatment duration for your specific cell line. Refer to the dosage table below for guidance.
-
Cell line resistance: Some cell lines may be more resistant to this compound. You may need to perform a dose-response experiment to determine the optimal concentration for your cells.
-
Antibody issues: Verify the specificity and optimal dilution of your primary antibodies for EZH2 and H3K27me3. Include positive and negative controls in your Western blot experiment.
-
Protein degradation: Ensure that you are using protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins.
-
Transfer efficiency: For histone modifications, ensure efficient transfer of low molecular weight proteins. Consider using a membrane with a smaller pore size (e.g., 0.2 µm) and optimizing your transfer conditions.
For a general Western blot troubleshooting guide, refer to established protocols.[2][9][10][11]
Apoptosis Assays (Flow Cytometry)
Q: My Annexin V/PI assay is showing a high percentage of necrotic cells rather than apoptotic cells after this compound treatment. Why might this be?
A:
-
High this compound concentration: Excessively high concentrations of this compound can induce necrosis instead of apoptosis. Perform a dose-response curve to identify a concentration that primarily induces apoptosis.
-
Prolonged treatment duration: Extended exposure to this compound can lead to secondary necrosis. Optimize the treatment time to capture the early to mid-stages of apoptosis.
-
Cell handling: Rough handling of cells during harvesting and staining can damage cell membranes, leading to false-positive PI staining. Handle cells gently and keep them on ice.
-
Compensation issues: Ensure proper compensation is set up on the flow cytometer to correct for spectral overlap between the fluorochromes used (e.g., FITC and PI).
For general flow cytometry troubleshooting, refer to established guides.[12][13][14]
Data Presentation
Table 1: In Vitro this compound Dosages and IC50 Values for Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration (µM) | Effect | Reference |
| Acute Myeloid Leukemia | OCI-AML3, HL-60 | 1 | Induces apoptosis (~50%) and >90% reduction in colony growth after 48h. | [1] |
| Breast Cancer (BRCA1-deficient) | KB1P | 0.163 (IC50) | Growth inhibition. | [15] |
| Breast Cancer (BRCA1-proficient) | KP | 2.944 (IC50) | Growth inhibition. | [15] |
| Chondrosarcoma | SW1353, JJ012 | 0.3 - 1 | Reduces histone methylation and induces apoptosis. | [2] |
| Non-Small Cell Lung Cancer | Various | 0.08 - 0.24 (IC50) | Inhibition of cell proliferation. | [16] |
| Pancreatic Cancer | MIA-PaCa-2 | 1.0 ± 0.3 (IC50) | Growth inhibition. | [16] |
| Pancreatic Cancer | LPc006 | 0.10 ± 0.03 (IC50) | Growth inhibition. | [16] |
| Pancreatic Cancer | PANC-1 | >20 (minimal inhibition) | Minimal growth inhibition. | [16] |
Table 2: In Vivo this compound Dosage
| Cancer Model | Animal Model | This compound Dosage | Effect | Reference |
| Chondrosarcoma Xenograft | Nude Mice | 2 mg/kg (i.p.) | Reduced tumor growth when combined with cisplatin. | |
| Acute Myeloid Leukemia | Mice | 1 mg/kg (i.p., twice weekly) | Prolonged survival when combined with panobinostat. |
Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., water or DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 48, 72, or 96 hours).
-
Cell Viability Assay: Add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for EZH2 and H3K27me3
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2 and H3K27me3 (and a loading control like β-actin or Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: A typical experimental workflow for evaluating this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic Control of Autophagy in Cancer Cells: A Key Process for Cancer-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Autophagy and cancer metabolism-The two-way interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
DZNep Cytotoxicity in Non-Cancerous Cell Lines: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 3-Deazaneplanocin A (DZNep), understanding its cytotoxic effects on non-cancerous cell lines is crucial for assessing its safety profile and specificity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems that may arise during the experimental workflow.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. Why am I observing higher-than-expected cytotoxicity in my non-cancerous cell line? | - Check this compound Concentration and Purity: Ensure the correct concentration of this compound is being used. Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation. - Cell Line Sensitivity: While generally less sensitive, some non-cancerous cell lines may exhibit higher sensitivity to this compound. Refer to the IC50 data table below for reported values in various non-cancerous lines. - Off-Target Effects: this compound is a global histone methylation inhibitor and not entirely selective for EZH2.[1][2] This can lead to unintended effects on cellular pathways. Consider including appropriate controls to monitor for off-target effects. - Cell Culture Conditions: Ensure optimal and consistent cell culture conditions (e.g., media, supplements, confluency) as stressed cells can be more susceptible to drug-induced cytotoxicity. |
| 2. My cytotoxicity assay results are inconsistent between experiments. | - Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well for every experiment. - This compound Stock Solution: Prepare a fresh stock solution of this compound or use aliquots from a master stock to avoid repeated freeze-thaw cycles, which can affect its stability.[3] Stock solutions in DMSO are generally stable for up to 3 months at -20°C. - Incubation Time: Use a consistent incubation time for this compound treatment across all experiments. - Assay Protocol: Strictly adhere to the chosen cytotoxicity assay protocol, paying close attention to incubation times with assay reagents and measurement parameters. |
| 3. How can I be sure the observed cell death is due to apoptosis? | - Utilize Multiple Assays: Relying on a single cytotoxicity assay (e.g., MTT) may not be sufficient. Confirm apoptosis using a more specific method like Annexin V/PI staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. - Western Blot for Apoptosis Markers: Analyze the expression of key apoptosis-related proteins such as cleaved PARP and cleaved Caspase-3 by Western blot to confirm the induction of apoptosis. |
| 4. I am not observing a significant decrease in H3K27me3 levels after this compound treatment in my non-cancerous cell line. | - Treatment Duration and Concentration: The effect of this compound on histone methylation can be time and concentration-dependent. Consider optimizing both parameters for your specific cell line. - Cellular Context: The epigenetic landscape and the activity of histone methyltransferases and demethylases can vary between cell lines, potentially influencing the response to this compound.[4] - Global vs. Specific Effects: this compound acts as a global histone methylation inhibitor.[1][2] The overall change in H3K27me3 might be less pronounced in some non-cancerous cells compared to cancer cells that overexpress EZH2. |
| 5. What is the stability of this compound in cell culture medium? | - While specific data on the half-life of this compound in cell culture medium is not readily available, it is an adenosine analog and may be subject to degradation over extended incubation periods. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Data Presentation: this compound Cytotoxicity (IC50) in Non-Cancerous Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-cancerous cell lines as reported in the literature. It is important to note that non-cancerous cell lines are generally less sensitive to this compound compared to their cancerous counterparts.[5]
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HBEC3-KT | Immortalized Human Bronchial Epithelial Cells | ~1.03 | [5] |
| 16HBE14o- | Immortalized Human Bronchial Epithelial Cells | ~0.54 | [5] |
| WI-38 VA-13 2RA | SV40-Transformed Human Lung Fibroblasts | ~0.87 | [5] |
| Chondrocytes | Normal Human Articular Chondrocytes | Showed slight growth reduction, but did not induce apoptosis | [6][7] |
| HPDE | Human Pancreatic Duct Epithelial Cells | Showed no significant reduction in viability | [4] |
| 293T | Human Embryonic Kidney Cells | No significant reduction in viability up to 100 µM | [4] |
| MCF-10A | Human Breast Epithelial Cells | No significant reduction in viability up to 100 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound and appropriate controls for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis
Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in each cell. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and controls, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
This compound's Mechanism of Action and Downstream Effects
Caption: this compound inhibits SAH hydrolase, leading to SAH accumulation and subsequent inhibition of methyltransferases like EZH2.
Experimental Workflow for Assessing this compound Cytotoxicity
References
- 1. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 7. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas [mdpi.com]
Stability of DZNep in cell culture media over time.
Welcome to the technical support center for 3-Deazaneplanocin A (DZNep). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a stock solution?
A1: this compound, when dissolved in a solvent such as DMSO or sterile water, should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. According to manufacturer recommendations, stock solutions are stable for up to 3 months when stored at -20°C[1]. A sterile-filtered aqueous solution of this compound (25 mM) is reported to be stable for up to 6 months when aliquoted and stored at -20°C[2].
Q2: How stable is this compound in cell culture media at 37°C?
A2: The stability of this compound in cell culture media at 37°C is not extensively documented in publicly available literature. The stability can be influenced by several factors including the specific media formulation (e.g., DMEM, RPMI-1640), pH, and the presence of serum or other supplements. Due to its chemical structure, this compound may be susceptible to hydrolysis. Therefore, for long-term experiments, it is recommended to either replenish the media with fresh this compound at regular intervals or to experimentally determine its stability under your specific experimental conditions. One study in mice reported a short in vivo half-life of 12.8 minutes, though this is not directly comparable to in vitro conditions[3].
Q3: What are the primary factors that can affect this compound stability in my experiments?
A3: Several factors can impact the stability of this compound in your cell culture experiments:
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, will accelerate the degradation of small molecules compared to storage at -20°C or -80°C.
-
pH: The pH of the cell culture medium can influence the rate of hydrolysis of this compound.
-
Media Components: Components within the cell culture medium, such as enzymes present in serum, could potentially contribute to the degradation of this compound.
-
Light Exposure: Although not specifically documented for this compound, many small molecules are light-sensitive. It is good practice to minimize exposure of this compound-containing media to direct light.
Q4: How does this compound exert its biological effects?
A4: this compound is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[4][5] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine.[6][7] Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[8] Elevated SAH levels, in turn, act as a competitive inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, such as EZH2 (Enhancer of zeste homolog 2).[9][10] This ultimately results in a global reduction of histone methylation, including H3K27me3, and subsequent changes in gene expression.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound more frequently. Aliquot stock solutions upon initial preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Loss of this compound activity in long-term cell culture experiments (e.g., >48 hours). | Degradation of this compound in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours. Alternatively, perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocol below). |
| Precipitate observed in this compound stock solution or in cell culture medium. | Poor solubility or exceeding the solubility limit. This compound hydrochloride is soluble in water and DMSO.[11] | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.5%). If a precipitate forms, gently warm the solution and vortex. If the precipitate persists, prepare a fresh, lower concentration stock solution. |
| No observable effect of this compound on target pathways (e.g., no reduction in H3K27me3). | 1. Inactive this compound due to improper storage or degradation.2. Insufficient treatment time or concentration.3. Cell line-specific resistance or insensitivity. | 1. Verify the integrity of your this compound stock by testing it in a sensitive, well-characterized cell line.2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.3. Confirm the expression of EZH2 and other relevant pathway components in your cell line. |
Data Presentation: this compound Stability Assessment
The following table illustrates how to present quantitative data from a this compound stability study. The data shown here is hypothetical and should be replaced with your experimental findings.
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.00 | 100.0 |
| 8 | 8.50 | 85.0 |
| 16 | 7.23 | 72.3 |
| 24 | 6.15 | 61.5 |
| 48 | 3.78 | 37.8 |
| 72 | 2.31 | 23.1 |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Preparation of this compound-containing Medium:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike a sufficient volume of your complete cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells.
-
Gently mix the solution thoroughly.
-
-
Incubation and Sampling:
-
Dispense the this compound-containing medium into several sterile conical tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove one tube from the incubator.
-
-
Sample Preparation for HPLC:
-
Immediately after removing a sample from the incubator, transfer an aliquot (e.g., 1 mL) to a clean microcentrifuge tube.
-
To precipitate proteins, add an equal volume of cold acetonitrile. Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from other media components. A reverse-phase C18 column is a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with a small amount of an acid like formic acid to improve peak shape.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by running a UV scan of a this compound standard).
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by preparing a series of known concentrations of this compound in the same cell culture medium and processing them in the same way as the experimental samples.
-
Quantify the concentration of this compound in your experimental samples at each time point by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics and determine the half-life.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: this compound stability testing workflow.
References
- 1. Histone Methyltransferase EZH2 Inhibitor, this compound [sigmaaldrich.com]
- 2. 3-Deazaneplanocin A hydrochloride InSolution, ≥98%, 25 mM aqueous solution, EZH2 Inhibitor | 102052-95-9 [sigmaaldrich.com]
- 3. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 5. Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
DZNep Technical Support Center: Troubleshooting & Experimental Guides
Welcome to the technical support center for 3-deazaneplanocin A (DZNep). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges, particularly the issue of poor cellular uptake.
Frequently Asked Questions (FAQs)
Q1: My cells show a limited response to this compound treatment. What is the primary cause?
A common reason for reduced this compound efficacy is its poor cellular permeability. This compound is a hydrophilic carbocyclic adenosine analog. Its structure necessitates reliance on cellular nucleoside transporters for entry into the cell. If your cell model expresses low levels of these transporters, you will likely observe a diminished response.
Q2: How does this compound exert its biological effect once inside the cell?
This compound is an indirect inhibitor of histone methyltransferases, most notably EZH2 (Enhancer of zeste homolog 2). It functions by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase (AHCY).[1][2] This inhibition leads to the intracellular accumulation of SAH, a product-based feedback inhibitor of all S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[2][3] The resulting increase in the SAH/SAM ratio leads to the inhibition of EZH2, subsequent reduction in histone H3 lysine 27 trimethylation (H3K27me3), and reactivation of silenced genes.[1][4]
Troubleshooting Guide: Overcoming Poor Cellular Uptake
If you suspect poor cellular uptake is compromising your this compound experiments, consider the following strategies.
Q3: How can I confirm that poor cellular uptake is the issue?
First, ensure your this compound stock is properly prepared and has not degraded. This compound is typically dissolved in PBS or DMSO. For troubleshooting, you can use a positive control cell line known to be sensitive to this compound. If the control responds as expected while your experimental line does not, poor uptake is a likely culprit. An advanced method involves quantifying intracellular this compound levels using techniques like LC-MS/MS, though this is not always feasible.
Q4: What are the primary methods to enhance this compound delivery?
There are two main strategies to bypass the reliance on nucleoside transporters and improve intracellular concentration:
-
Prodrug Modification: Chemically modifying this compound into a more lipophilic prodrug can enhance its ability to passively diffuse across the cell membrane.
-
Encapsulation in a Delivery Vehicle: Using nanoparticles or liposomes to encapsulate this compound protects the molecule and facilitates its entry into the cell via endocytosis.
References
- 1. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Technical Support Center: Interpreting Unexpected Histone Mark Changes Post-DZNep Treatment
Welcome to the technical support center for researchers utilizing 3-Deazaneplanocin A (DZNep). This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected alterations in histone modification patterns observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: We treated our cells with this compound expecting a global decrease in histone methylation, particularly H3K27me3. However, our Western blot/ChIP-seq results show a surprising increase in the activating mark H3K4me3. Is this a known phenomenon?
A1: Yes, an increase in H3K4me3 following this compound treatment has been observed in certain cellular contexts. While seemingly counterintuitive for a global histone methylation inhibitor, this can be attributed to the complex interplay of epigenetic regulatory mechanisms. This compound's primary action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to the accumulation of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] This broadly impacts histone methyltransferases (HMTs).
The unexpected increase in H3K4me3 could be a result of:
-
Feedback loops and crosstalk: The inhibition of certain repressive HMTs may trigger compensatory mechanisms, including the upregulation or increased activity of H3K4 methyltransferases.
-
Indirect effects on demethylases: this compound's impact on cellular metabolism and signaling could indirectly inhibit the activity of histone demethylases specific for H3K4me3.
-
Non-canonical functions of EZH2: In some contexts, EZH2 can participate in transcriptional activation.[2][3][4] this compound-mediated disruption of these non-canonical complexes could lead to unforeseen effects on gene expression and associated histone marks.
Q2: Our lab is seeing an increase in histone acetylation (e.g., H3K9/14ac) after this compound treatment. How is this possible if this compound targets methylation?
A2: This is an excellent observation and highlights the indirect consequences of this compound treatment. An increase in histone acetylation is a documented, albeit unexpected, outcome in some experimental systems, particularly when this compound is used in combination with other epigenetic modifiers like histone deacetylase (HDAC) inhibitors.[5] Potential explanations include:
-
Crosstalk between methylation and acetylation: Histone methylation and acetylation are intricately linked. A reduction in repressive methylation marks, such as H3K27me3, can create a more permissive chromatin environment, potentially facilitating the access of histone acetyltransferases (HATs) to their substrates.
-
Altered gene expression of epigenetic modifiers: this compound can alter the expression of genes that encode for HATs or HDACs, leading to a shift in the balance of acetylation.
-
Off-target effects: As an adenosine analog, this compound may have off-target effects on other cellular processes that influence HAT or HDAC activity.
Q3: We are using this compound to target EZH2, but we don't see a significant decrease in global H3K27me3 levels in our cell line. Is our experiment failing?
A3: Not necessarily. The effect of this compound on global H3K27me3 levels can be cell-type dependent and may not always be pronounced.[6] Several factors could be at play:
-
This compound's effect can be independent of EZH2 inhibition: Studies have shown that this compound can induce cellular effects, such as apoptosis or differentiation, without a corresponding global reduction in H3K27me3.[6] This suggests that this compound's therapeutic effects can be mediated through pathways other than EZH2 inhibition.
-
Redundancy of HMTs: Other HMTs may compensate for the this compound-induced inhibition of EZH2, maintaining the overall levels of H3K27me3.
-
Experimental timing: The kinetics of H3K27me3 reduction can vary. It may be necessary to perform a time-course experiment to identify the optimal time point for observing a decrease in this mark in your specific cell line.
Troubleshooting Guide
Problem 1: Unexpected Increase in an Activating Histone Mark (e.g., H3K4me3)
| Potential Cause | Troubleshooting Steps |
| Crosstalk and Compensatory Mechanisms | 1. Validate with an alternative method: Confirm the increase using a different technique (e.g., if seen in ChIP-seq, validate with Western blot). 2. Assess expression of HMTs and KDMs: Use qRT-PCR or Western blotting to check for changes in the expression levels of key H3K4 methyltransferases (e.g., MLL family members) and demethylases (e.g., KDM5 family). 3. Inhibition of H3K4 methyltransferases: Co-treat cells with this compound and a specific inhibitor of H3K4 methyltransferases to see if this abrogates the observed increase. |
| Cell-type Specific Effects | 1. Literature review: Search for studies that have used this compound in a similar cell line or biological context. 2. Test in a different cell line: If possible, repeat the experiment in a cell line where the effects of this compound are well-characterized to ensure the drug is active. |
| Off-target Effects | 1. Consider alternative inhibitors: If the goal is specific EZH2 inhibition, consider using more direct EZH2 inhibitors and compare the results to those obtained with this compound. |
Problem 2: No Change or Unexpected Change in Repressive Marks (e.g., H3K27me3)
| Potential Cause | Troubleshooting Steps |
| EZH2-independent effects of this compound | 1. Assess other cellular outcomes: Measure endpoints known to be affected by this compound independently of EZH2, such as apoptosis or changes in specific gene expression.[6] 2. Knockdown of EZH2: Use siRNA or shRNA to deplete EZH2 and compare the phenotype and histone mark changes to those observed with this compound treatment. This can help distinguish between EZH2-dependent and -independent effects. |
| Suboptimal Experimental Conditions | 1. Titrate this compound concentration: Perform a dose-response experiment to ensure an effective concentration is being used for your cell line. 2. Perform a time-course: Analyze histone marks at multiple time points after this compound treatment to capture the dynamic changes. |
| Antibody Issues in ChIP or Western Blot | 1. Validate antibody specificity: Ensure the antibody used for detecting the histone mark is specific. Use peptide competition assays or test on recombinant histones with known modifications. 2. Use a positive control: Include a positive control cell line or treatment condition where the expected change in the histone mark is known to occur. |
Data Presentation
Table 1: Summary of Expected vs. Unexpected Changes in Histone Marks after this compound Treatment
| Histone Mark | Expected Change | Unexpected Change (with context) | References |
| H3K27me3 | Decrease | No significant change in some cell lines. | [1][6] |
| H4K20me3 | Decrease | - | [1] |
| H3K9me3 | Decrease | - | [7] |
| H3K4me3 | Decrease (as a global inhibitor) | Increase observed in some AML and hypoxic cell models. | [8][9] |
| Histone Acetylation (e.g., H3K9/14ac) | No direct effect | Increase , particularly in combination with HDAC inhibitors or at specific gene loci. | [5][6] |
Experimental Protocols
Histone Extraction for Western Blot Analysis
This protocol is adapted from standard acid extraction methods.
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in TEB and incubate on ice for 10 minutes with gentle mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with rotation to extract histones.
-
-
Protein Precipitation and Quantification:
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the histones.
-
Neutralize the acidic extract with a suitable buffer.
-
Quantify the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Resolve 15-20 µg of histone extract on an SDS-PAGE gel.
-
Transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the histone modifications of interest.
-
Use an antibody against total Histone H3 as a loading control.
-
Chromatin Immunoprecipitation (ChIP) Protocol Overview
This is a generalized protocol; optimization is required for specific cell types and antibodies.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific to the histone mark of interest overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
Mass Spectrometry Analysis of Histone Modifications (LC-MS/MS)
This protocol provides a general workflow for bottom-up proteomic analysis of histones.
Procedure:
-
Histone Extraction: Extract histones as described in the Western blot protocol.
-
Protein Derivatization (Propionylation):
-
To improve chromatographic separation and enable trypsin digestion at lysines, derivatize the ε-amino group of unmodified and monomethylated lysines using propionic anhydride.
-
-
Enzymatic Digestion:
-
Digest the derivatized histones into peptides using an appropriate protease, such as trypsin or Arg-C.
-
-
Peptide Derivatization:
-
Further derivatize the newly generated N-termini of the peptides to enhance their retention on the reverse-phase column.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using nano-liquid chromatography (nLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance of different post-translational modifications.
-
Visualizations
Figure 1. Primary mechanism of this compound action.
Figure 2. Troubleshooting unexpected histone mark changes.
Figure 3. General experimental workflow for analysis.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Canonical and non-canonical roles of the histone methyltransferase EZH2 in mammary development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncanonical Functions of the Polycomb Group Protein EZH2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a histone modification inhibitor, inhibits HIF1α binding to TIMP2 gene and suppresses TIMP2 expression under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor 3-deazaneplanocin A and the histone deacetylase inhibitor panobinostat against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
DZNep Technical Support Center: Cell Cycle Effects & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving the EZH2 inhibitor, 3-Deazaneplanocin A (DZNep), focusing on its effects on the cell cycle and potential for inducing cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the cell cycle?
A1: this compound primarily induces cell cycle arrest in the G0/G1 phase in a variety of cancer cell lines, including but not limited to cholangiocarcinoma, colon cancer, and non-small cell lung cancer.[1][2][3] This arrest is a key mechanism through which this compound inhibits cancer cell proliferation.[1][2] Some studies have also reported an increase in the sub-G1 population, which is indicative of apoptosis.[4][5]
Q2: What is the underlying mechanism of this compound-induced G1 arrest?
A2: this compound is an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[4][6] Its inhibition leads to the accumulation of SAH, which in turn promotes the degradation of the histone methyltransferase EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2).[4][5][6] The depletion of EZH2 results in reduced trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[1][4] This leads to the de-repression and upregulation of tumor suppressor genes, including cell cycle inhibitors like p16INK4a, p21CIP1, and p27KIP1, which ultimately mediate the G1 phase arrest.[1][2][3]
Q3: Does this compound always cause G1 arrest?
A3: While G1 arrest is the most commonly reported effect, the cellular response to this compound can be cell-type dependent. In some instances, a significant increase in the sub-G1 peak without a clear cell cycle arrest in other phases is observed, suggesting a primary induction of apoptosis.[4][5] Therefore, it is crucial to perform cell-line-specific validation.
Q4: Can this compound induce apoptosis?
A4: Yes, this compound has been shown to induce apoptosis in various cancer cells.[1][3][4][7] This is often observed concurrently with cell cycle arrest and is characterized by an increase in the sub-G1 cell population in flow cytometry analysis and cleavage of PARP.[4][5]
Troubleshooting Guide
Issue 1: No significant cell cycle arrest is observed after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types, with IC50 values for proliferation inhibition reported to range from 0.08 to 0.24 μM in non-small cell lung cancer cells.[3]
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Troubleshooting Step: Conduct a time-course experiment. Cell cycle effects may become more pronounced with longer incubation times (e.g., 24, 48, 72 hours).[2]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm the expression of EZH2 in your cell line. Cells with low EZH2 expression may be less sensitive to this compound. Additionally, some cell lines may have alterations in downstream cell cycle regulatory pathways that confer resistance. Consider testing a different cell line known to be sensitive to this compound as a positive control.
-
-
Possible Cause 4: this compound Degradation.
-
Troubleshooting Step: Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.
-
Issue 2: High levels of cell death are observed, masking specific cell cycle arrest.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Lower the concentration of this compound to a level that induces cell cycle arrest with minimal apoptosis. A dose-response analysis for both cell cycle arrest and apoptosis (e.g., Annexin V staining) is recommended.
-
-
Possible Cause 2: The cell line is highly sensitive to apoptosis induction by this compound.
-
Troubleshooting Step: Focus on earlier time points in your analysis before widespread apoptosis occurs. This may allow for the detection of a transient cell cycle arrest.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition.
-
-
Possible Cause 2: Issues with flow cytometry staining or acquisition.
-
Troubleshooting Step: Optimize your propidium iodide (PI) staining protocol. Ensure proper cell fixation and permeabilization. Calibrate the flow cytometer before each use and ensure consistent gating strategies across all samples.
-
Quantitative Data Summary
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G0/G1 (Control) | % Cells in G0/G1 (this compound) | % Cells in S (Control) | % Cells in S (this compound) | Reference |
| RBE (Cholangiocarcinoma) | Not Specified | Not Specified | 46.5 | 50.2 | Not Reported | Not Reported | [1] |
| TFK-1 (Cholangiocarcinoma) | Not Specified | Not Specified | 49.1 | 59.2 | Not Reported | Not Reported | [1] |
| HCT116 (Colon Cancer) | 5 µM | 24 hours | 41.09 | 55.14 | 38.24 | 30.73 | [2][8] |
| MO2058 (Mantle Cell Lymphoma) | 0.5 µM | Not Specified | 55 | 68 | 33 | 22 | [9] |
| JeKo-1 (Mantle Cell Lymphoma) | 0.5 µM | Not Specified | 52 | 65 | 35 | 24 | [9] |
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
-
2. Western Blot Analysis for Cell Cycle Regulatory Proteins
-
Objective: To assess the protein expression levels of key cell cycle regulators (e.g., EZH2, p21, p27, Cyclin A) after this compound treatment.
-
Methodology:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize protein expression levels.
-
Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for investigating this compound's effect on the cell cycle.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of EZH2 Inhibition through this compound on Epithelial-Mesenchymal Transition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
DZNep vs. GSK126: A Comparative Guide to EZH2 Inhibition Strategies
In the landscape of epigenetic drug discovery, the inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy for a variety of cancers. This guide provides a detailed comparison of two key inhibitors: 3-Deazaneplanocin A (DZNep), a global histone methylation inhibitor, and GSK126, a highly specific EZH2 inhibitor. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their selection of the appropriate tool compound for their research needs.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and GSK126 lies in their mechanism of action. This compound acts indirectly by inhibiting S-adenosylhomocysteine (SAH) hydrolase, leading to the accumulation of SAH, a product feedback inhibitor of all S-adenosylmethionine (SAM)-dependent methyltransferases. This results in a global inhibition of histone methylation, including the depletion of EZH2 and other PRC2 components.[1][2] In contrast, GSK126 is a potent and highly selective, SAM-competitive inhibitor of EZH2 methyltransferase activity.[2] It directly targets the catalytic site of both wild-type and mutant forms of EZH2, leading to a specific reduction in histone H3 lysine 27 trimethylation (H3K27me3).
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and GSK126 based on available preclinical data.
Table 1: Comparison of Inhibitory Activity
| Parameter | This compound | GSK126 |
| Target | S-adenosylhomocysteine (SAH) hydrolase (indirect EZH2 inhibition) | EZH2 (direct, SAM-competitive) |
| Selectivity | Broad-spectrum methyltransferase inhibitor | Highly selective for EZH2 over EZH1 (>150-fold) and other methyltransferases (>1000-fold) |
| Effect on PRC2 | Depletes EZH2, SUZ12, and EED protein levels[1] | Inhibits EZH2 catalytic activity without affecting PRC2 protein levels[1] |
| Off-Target Effects | Known to affect multiple methyltransferases and potentially ATP-binding proteins[3][4] | Minimal off-target activity reported |
Table 2: Comparative Efficacy in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | This compound IC50 (Growth Inhibition) | GSK126 IC50 (Growth Inhibition) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Wild-type | More potent than GSK126 (Specific IC50 not provided) | Less potent than this compound (Specific IC50 not provided) | [2] |
| Kelly | Neuroblastoma | Wild-type | Effective in reducing tumor growth | Highly resistant | [1] |
| Multiple Myeloma Cell Lines (various) | Multiple Myeloma | Not specified | - | 12.6 µM to 17.4 µM | [5] |
| BRCA1-deficient mouse mammary tumor cells | Breast Cancer | Not specified | ~163 nM | - | [6] |
| BRCA1-proficient mouse mammary tumor cells | Breast Cancer | Not specified | ~2944 nM | - | [6] |
Table 3: Comparative Effects on Colony Formation in HL-60 Leukemic Cells (at 5 µM) [2]
| Treatment | % Reduction in Colony Formation (Mean ± S.E.) |
| DMSO (Control) | 10.3 ± 1.5 |
| This compound | 72.3 ± 9.3 |
| GSK126 | 23.2 ± 6.1 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound and GSK126.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and GSK126 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Measurement: Gently pipette to mix and dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 values.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment.
-
Cell Treatment: Treat cells in a 6-well plate with various concentrations of this compound or GSK126 for 48 hours.
-
Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of cells (e.g., 500-1000 cells per well) into a new 6-well plate containing complete culture medium.
-
Colony Growth: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.
-
Fixation and Staining: Gently wash the wells with PBS. Fix the colonies with 4% paraformaldehyde for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle-treated control.
Western Blot for H3K27me3
This protocol allows for the detection of changes in global H3K27me3 levels.
-
Cell Lysis: Treat cells with this compound or GSK126 for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology #9733) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for comparing these inhibitors.
Caption: Mechanisms of this compound and GSK126 action.
Caption: Simplified EZH2 signaling pathway.
Caption: Experimental workflow for inhibitor comparison.
Discussion and Conclusion
The choice between this compound and GSK126 depends heavily on the research question.
This compound serves as a tool for studying the broader consequences of inhibiting histone methylation. Its ability to deplete the entire PRC2 complex can reveal dependencies that are not solely reliant on the catalytic activity of EZH2.[1] However, its lack of specificity is a significant drawback, as observed off-target effects on other methyltransferases and ATP-binding proteins can complicate data interpretation.[3][4] Preclinical data in some cancer models, such as acute myeloid leukemia, suggest this compound can be more potent in inducing cell death and inhibiting proliferation compared to specific EZH2 inhibitors like GSK126.[2]
GSK126 , on the other hand, offers a highly specific and clean method for interrogating the direct catalytic function of EZH2. Its selectivity makes it an ideal tool for dissecting the specific roles of EZH2-mediated H3K27me3 in various biological processes. While it may be less potent than this compound in certain contexts, its well-defined mechanism of action allows for more straightforward interpretation of experimental results.[2] Clinical trials with GSK126 have shown modest activity in some hematologic and solid tumors, but further investigation is needed.[7] Other specific EZH2 inhibitors, such as tazemetostat, have gained FDA approval for certain lymphomas, highlighting the therapeutic potential of this targeted approach.[8]
References
- 1. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Cell-based proteome profiling using an affinity-based probe (AfBP) derived from 3-deazaneplanocin A (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A targetable antioxidant defense mechanism to EZH2 inhibitors enhances tumor cell vulnerability to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor elicits responses in heavily pretreated FL, DLBCL | MDedge [mdedge.com]
Validating EZH2 Target Engagement of DZNep in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Deazaneplanocin A (DZNep) and other prominent EZH2 inhibitors. We present supporting experimental data and detailed protocols to effectively validate the engagement of the EZH2 target in a cellular context.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a key epigenetic regulator, primarily responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This guide focuses on this compound, a well-characterized S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor that indirectly affects EZH2 activity, and compares its performance with direct, S-adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors such as Tazemetostat (EPZ6438) and GSK126.
Mechanism of Action: this compound vs. Direct EZH2 Inhibitors
This compound exerts its effect on EZH2 through an indirect mechanism. By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits SAM-dependent methyltransferases, including EZH2.[3] Furthermore, this compound treatment has been shown to induce the proteasomal degradation of the EZH2 protein without affecting its mRNA levels.[4][5]
In contrast, compounds like Tazemetostat and GSK126 are highly selective, SAM-competitive inhibitors that directly bind to the catalytic site of EZH2, preventing it from methylating H3K27.[6][7]
Comparative Analysis of EZH2 Inhibitors
The primary method for validating EZH2 target engagement in cells is by measuring the global levels of H3K27me3. A reduction in this histone mark serves as a direct indicator of EZH2 inhibition. The following table summarizes the cellular activity of this compound and other selective EZH2 inhibitors.
| Compound | Mechanism of Action | Cell-Based Assay | Cell Line | IC50 for H3K27me3 Reduction | Reference |
| This compound | SAH Hydrolase Inhibitor (Indirect EZH2 inhibition) | Western Blot | A/J Mouse Lung Tumor | Significant reduction at therapeutic doses | [4] |
| Western Blot | K562 | No significant change | [5] | ||
| Tazemetostat (EPZ6438) | Direct, SAM-competitive EZH2 Inhibitor | Western Blot | G401 | Concentration-dependent decrease | [3] |
| Proliferation Assay | SMARCB1-deleted MRT cell lines | 32 nM - 1000 nM | [6][8] | ||
| GSK126 | Direct, SAM-competitive EZH2 Inhibitor | Proliferation Assay | DLBCL cell lines | 28 nM - 5.5 µM |
Note: The efficacy of this compound in reducing H3K27me3 can be cell-type dependent, with some studies showing a reduction while others do not, highlighting its complex mechanism of action.[4][5]
Experimental Protocols for Validating EZH2 Target Engagement
Here, we provide detailed protocols for two key experiments to assess EZH2 target engagement in cells.
Western Blot for H3K27me3 and EZH2 Levels
This protocol allows for the quantitative assessment of global H3K27me3 levels and total EZH2 protein levels following inhibitor treatment.
Materials:
-
Cells of interest
-
EZH2 inhibitors (this compound, Tazemetostat, etc.)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-EZH2, anti-Total Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the EZH2 inhibitor (and a vehicle control) for a predetermined time (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-25 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to total Histone H3 and the EZH2 signal to a loading control like β-actin.
Immunofluorescence for Nuclear H3K27me3
This method provides a visual and semi-quantitative assessment of H3K27me3 levels within the nucleus of treated cells.
Materials:
-
Cells cultured on glass coverslips
-
EZH2 inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-H3K27me3
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with EZH2 inhibitors as described for the Western blot.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-H3K27me3 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (and DAPI) in the dark for 1 hour at room temperature.
-
Washing: Wash three times with PBS in the dark.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the nuclear H3K27me3 signal can be quantified using image analysis software.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the EZH2 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for validating EZH2 target engagement.
Caption: EZH2 Signaling Pathway.
Caption: Indirect Inhibition of EZH2 by this compound.
Caption: Experimental Workflow for EZH2 Target Validation.
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Tazemetostat (EPZ6438) | EZH2 inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Deazaneplanocin A (this compound), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 7. GSK126 - Focus Biomolecules [mayflowerbio.com]
- 8. selleckchem.com [selleckchem.com]
Efficacy of DZNep in Combination with PARP Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the scientific rationale and preclinical evidence supporting the combination of 3-Deazaneplanocin A (DZNep), a global histone methylation inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. While direct comparative studies on this specific combination are limited, this document synthesizes existing data on the individual agents and related drug combinations to build a strong theoretical framework for their synergistic use. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Combination Therapy
The concept of "synthetic lethality" has revolutionized targeted cancer therapy. This approach exploits tumor-specific vulnerabilities, where the inhibition of two separate pathways is lethal to cancer cells but not to normal cells. PARP inhibitors have been highly successful in treating cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, most notably those with BRCA1/2 mutations.
This compound, primarily known as an inhibitor of the EZH2 methyltransferase, offers a compelling strategy to induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise proficient in this repair pathway. By downregulating key HR proteins, this compound has the potential to sensitize a broader range of tumors to the cytotoxic effects of PARP inhibitors.
Proposed Mechanism of Synergistic Action
The synergistic effect of combining this compound and PARP inhibitors is hypothesized to stem from a two-pronged attack on DNA repair mechanisms in cancer cells.
-
This compound-induced Homologous Recombination Deficiency: this compound, by inhibiting EZH2, can lead to the transcriptional repression of critical genes in the HR pathway, such as BRCA1 and RAD51. This epigenetic downregulation mimics the genetic defects found in BRCA-mutated tumors, rendering the cells dependent on other DNA repair pathways for survival.
-
PARP Inhibition Leads to Unrepaired DNA Damage: PARP inhibitors block the repair of single-strand DNA breaks. In cells with compromised HR, these unrepaired single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to genomic instability and ultimately, apoptosis.
By creating an HR-deficient state with this compound, tumors that were previously resistant to PARP inhibitors may become susceptible to their effects.
Hypothetical Comparative Data
While direct experimental data for the this compound and PARP inhibitor combination is not yet available, the following table illustrates the type of quantitative data that would be generated in preclinical studies to evaluate its efficacy. The values presented are for illustrative purposes and are based on typical findings in synergistic drug combination studies.
| Parameter | This compound Alone | PARP Inhibitor Alone | This compound + PARP Inhibitor | Synergy Score (CI Value) |
| IC50 (µM) in HR-proficient Cancer Cells | 5.0 | 10.0 | This compound: 0.5PARPi: 1.0 | < 1 (Synergistic) |
| % Apoptosis (Annexin V) | 15% | 20% | 65% | - |
| Tumor Growth Inhibition (in vivo xenograft) | 30% | 40% | 85% | - |
| RAD51 Foci Formation (per cell) | 10 | 25 | 2 | - |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher potency. CI Value: Combination Index. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the synergistic efficacy of this compound and PARP inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, and to calculate the Combination Index (CI).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., breast, ovarian, prostate) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, a PARP inhibitor, and the combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using non-linear regression analysis. Calculate the CI value using software such as CompuSyn, where a CI < 1 indicates synergy.
Western Blot Analysis for DNA Repair Proteins
Objective: To assess the effect of this compound on the expression of key homologous recombination proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for 48-72 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against BRCA1, RAD51, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a preclinical animal model.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, this compound + PARP inhibitor).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage (e.g., daily oral gavage for the PARP inhibitor and intraperitoneal injection for this compound).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the combination therapy.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a promising, albeit currently theoretical, therapeutic strategy. The underlying biological rationale is strong, suggesting that this compound-mediated epigenetic reprogramming can induce a synthetic lethal phenotype in HR-proficient tumors when combined with PARP inhibition.
Future preclinical studies are imperative to validate this hypothesis. Such research should focus on:
-
Identifying sensitive tumor types: Screening a panel of cancer cell lines with varying genetic backgrounds to determine which are most susceptible to this combination.
-
Optimizing dosing and scheduling: Determining the most effective and tolerable doses and administration schedules for the combination in vivo.
-
Biomarker discovery: Identifying predictive biomarkers beyond HR gene expression that can identify patients who are most likely to respond to this therapy.
The successful preclinical validation of this combination could pave the way for clinical trials, potentially expanding the application of PARP inhibitors to a wider patient population and overcoming acquired resistance.
Confirming apoptosis induction by DZNep through caspase activation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Deazaneplanocin A (DZNep) with other well-established apoptosis-inducing agents, focusing on the critical role of caspase activation. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Abstract
3-Deazaneplanocin A (this compound) is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the accumulation of SAH and subsequent inhibition of histone methyltransferases, particularly Enhancer of zeste homolog 2 (EZH2). The downregulation of EZH2 activity by this compound results in the modulation of gene expression, ultimately leading to the induction of apoptosis in various cancer cell lines. A key hallmark of this apoptotic process is the activation of the caspase cascade, a family of cysteine proteases that execute programmed cell death. This guide compares the induction of caspase activity by this compound with that of two other well-known apoptosis inducers: the chemotherapeutic agent cisplatin and the protein kinase inhibitor staurosporine.
Mechanism of Action: this compound vs. Alternatives
This compound induces apoptosis primarily through the intrinsic pathway. By inhibiting EZH2, this compound alters the methylation status of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. This leads to the derepression of pro-apoptotic genes. The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c into the cytosol, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.
Cisplatin , a platinum-based chemotherapeutic agent, induces apoptosis by forming DNA adducts, which triggers a DNA damage response. This can activate both the intrinsic and extrinsic apoptotic pathways, converging on the activation of executioner caspases like caspase-3.
Staurosporine , a broad-spectrum protein kinase inhibitor, is a potent inducer of the intrinsic apoptotic pathway. It causes mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Figure 1: Signaling pathways of this compound, Cisplatin, and Staurosporine leading to apoptosis.
Comparative Analysis of Caspase Activation
While direct quantitative comparisons of this compound with cisplatin and staurosporine in a single study are limited, the available literature indicates that all three compounds are effective inducers of caspase-dependent apoptosis. The following table summarizes findings from various studies. It is important to note that experimental conditions such as cell line, drug concentration, and treatment duration vary between studies, which may influence the observed levels of caspase activation.
| Compound | Target/Mechanism | Typical Caspase Activated | Method of Detection | Reference |
| This compound | EZH2/SAH Hydrolase Inhibitor | Caspase-3, Caspase-9 | Western Blot (Cleaved Caspase-3, Cleaved PARP), Caspase Activity Assays | [1][2] |
| Cisplatin | DNA Damage | Caspase-3, Caspase-8, Caspase-9 | Western Blot (Cleaved Caspase-3, Cleaved PARP), Caspase Activity Assays | [1][3] |
| Staurosporine | Broad Protein Kinase Inhibitor | Caspase-3, Caspase-9 | Western Blot (Cleaved Caspase-3, Cleaved PARP), Caspase Activity Assays, Flow Cytometry | [4][5] |
Note: This table is a compilation of data from multiple sources and does not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Accurate assessment of caspase activation is crucial for confirming apoptosis induction. Below are detailed protocols for commonly used assays.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantitatively measures the activity of executioner caspases-3 and -7.
Principle: Activated caspases in the cell lysate cleave a specific fluorogenic substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the caspase activity.
Materials:
-
Cells treated with this compound, cisplatin, or staurosporine
-
Untreated control cells
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add an equal amount of protein (e.g., 20-50 µg) from each cell lysate to individual wells.
-
Add the caspase-3/7 fluorogenic substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3/7 activity by normalizing the fluorescence of the treated samples to that of the untreated control.
-
Western Blotting for Cleaved PARP
Principle: Poly (ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis.
Materials:
-
Cell lysates (prepared as described above)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Separate equal amounts of protein from each cell lysate by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the 89 kDa fragment indicates caspase-3 activation.
-
Figure 2: Workflow for assessing caspase activation.
Conclusion
This compound effectively induces apoptosis through a mechanism involving EZH2 inhibition and subsequent activation of the intrinsic caspase pathway. While its mode of action differs from that of the DNA-damaging agent cisplatin and the broad-spectrum kinase inhibitor staurosporine, all three compounds ultimately converge on the activation of executioner caspases, such as caspase-3, to mediate programmed cell death. The provided experimental protocols offer robust methods for quantifying this key apoptotic event, enabling a thorough evaluation of this compound's pro-apoptotic efficacy in various research and drug development contexts. Further studies performing direct, quantitative comparisons of these agents under standardized conditions are warranted to definitively rank their potency in inducing caspase-dependent apoptosis.
References
- 1. 3-deazaneplanocin A protects against cisplatin-induced renal tubular cell apoptosis and acute kidney injury by restoration of E-cadherin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis by staurosporine involves the inhibition of expression of the major cell cycle proteins at the G(2)/m checkpoint accompanied by alterations in Erk and Akt kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
DZNep: A Comparative Analysis of Potency Against Other Histone Methyltransferase Inhibitors
In the landscape of epigenetic research, the modulation of histone methyltransferases (HMTs) presents a promising therapeutic avenue for various diseases, including cancer. 3-Deazaneplanocin A (DZNep) has emerged as a significant tool in this field. This guide provides a comprehensive comparison of this compound's potency against other prominent HMT inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: An Indirect Approach
Unlike many targeted inhibitors that directly engage the catalytic site of a specific histone methyltransferase, this compound employs an indirect mechanism. It is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in the methionine cycle. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a product of all S-adenosyl-L-methionine (SAM)-dependent methyltransferase reactions. This buildup of SAH, a potent feedback inhibitor of HMTs, results in a global reduction of histone methylation. This broad-spectrum activity contrasts with the targeted action of inhibitors developed for specific HMTs like EZH2, G9a, or SU(VAR)3-9.
Potency Comparison: A Multifaceted View
Direct comparison of this compound's potency with specific HMT inhibitors using enzymatic assays is challenging due to its indirect mode of action. Therefore, this guide presents a dual perspective: this compound's high potency against its direct target, SAH hydrolase, and its cellular potency in inhibiting histone methylation and cell proliferation, alongside the direct enzymatic potency of other selected inhibitors.
Quantitative Potency Data
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other representative histone methyltransferase inhibitors. It is crucial to note the different assay types when comparing these values.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Assay Type | Reference(s) |
| This compound | SAH Hydrolase | Ki: 50 pM | Cell-free enzymatic assay | [1] |
| Ki: 0.05 nM | Competitive interaction with adenosine | [2] | ||
| Cell Proliferation (MV4-11 cells) | IC50: 0.73 µM | CCK-8 assay (48h) | [3] | |
| Cell Proliferation (U937 cells) | IC50: 1.28 µM | CCK-8 assay (48h) | [3] | |
| Tazemetostat (EPZ-6438) | EZH2 | Ki: 2.5 nM | Cell-free enzymatic assay | [4] |
| IC50: 11 nM | Cell-free peptide substrate assay | [4] | ||
| IC50: 16 nM | Cell-free nucleosome substrate assay | [4] | ||
| GSK126 | EZH2 | IC50: 9.9 nM | Cell-free enzymatic assay | [5] |
| UNC0638 | G9a | IC50: <15 nM | Fluorescence-based SAHH-coupled assay | [6][7] |
| GLP | IC50: 19 nM | Fluorescence-based SAHH-coupled assay | [7][8] | |
| BIX-01294 | G9a | IC50: 1.9 µM | Enzymatic assay | [9] |
| GLP | IC50: 0.7 µM | Enzymatic assay | [9] | |
| Chaetocin | SU(VAR)3-9 | IC50: 0.6 µM | Cell-free enzymatic assay | |
| G9a | IC50: 2.5 µM | Cell-free enzymatic assay |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to determine the potency of histone methyltransferase inhibitors.
Radiometric Histone Methyltransferase (HMT) Assay (Filter-Based)
This traditional and robust method directly measures the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone substrate.
1. Reaction Setup:
-
A reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 1 mM DTT).
-
The mixture contains the specific histone methyltransferase, the histone substrate (e.g., recombinant histone H3 or a peptide), and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of [3H]-S-adenosylmethionine ([3H]-SAM).
2. Incubation:
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
3. Termination and Filtration:
-
The reaction is stopped, often by the addition of an acid (e.g., trichloroacetic acid).
-
The reaction mixture is then transferred to a filter membrane (e.g., P81 phosphocellulose paper) which binds the histone substrate but not the unincorporated [3H]-SAM.
-
The filters are washed to remove any unbound radioactivity.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for EZH2
This is a high-throughput, bead-based immunoassay that does not require a separation step.
1. Reaction Setup:
-
The EZH2 enzyme, a biotinylated histone H3 peptide substrate, and the inhibitor are incubated in an assay buffer.
-
The reaction is initiated by the addition of SAM.
2. Incubation:
-
The mixture is incubated at room temperature to allow for the methylation of the histone peptide by EZH2.
3. Detection:
-
A mixture of streptavidin-coated Donor beads and anti-methylated histone antibody-conjugated Acceptor beads are added.
-
If the histone peptide is methylated, the Donor and Acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615 nm.
4. Data Analysis:
-
The signal intensity is proportional to the level of histone methylation.
-
IC50 values are calculated by measuring the decrease in signal in the presence of increasing concentrations of the inhibitor.
Scintillation Proximity Assay (SPA) for G9a
SPA is another homogeneous assay format that is well-suited for high-throughput screening.
1. Reaction Setup:
-
The G9a enzyme, a biotinylated histone H3 peptide substrate, and the inhibitor are combined in a microplate well.
-
The reaction is started by adding [3H]-SAM.
2. Incubation:
-
The reaction is allowed to proceed at room temperature.
3. Detection:
-
Streptavidin-coated SPA beads are added to the wells. These beads contain a scintillant that emits light when in close proximity to a radioactive source.
-
The biotinylated histone peptide, if methylated with the [3H]-methyl group, will bind to the SPA beads.
-
The proximity of the tritium to the bead's scintillant results in a light signal that can be detected by a scintillation counter. Unbound [3H]-SAM is too far away to produce a signal.
4. Data Analysis:
-
The amount of light emitted is proportional to the G9a activity.
-
IC50 values are determined by measuring the reduction in the light signal at various inhibitor concentrations.
SAH Hydrolase Inhibition Assay
This assay directly measures the potency of inhibitors like this compound against their target enzyme.
1. Reaction Setup:
-
Purified SAH hydrolase is incubated with its substrate, S-adenosyl-L-homocysteine (SAH), in a suitable buffer.
-
Varying concentrations of the inhibitor (this compound) are included in the reaction.
2. Incubation:
-
The reaction is incubated at a controlled temperature to allow the conversion of SAH to adenosine and homocysteine.
3. Detection:
-
The reaction can be stopped and the amount of product (adenosine or homocysteine) can be quantified using various methods, such as HPLC or coupled enzymatic assays that produce a colorimetric or fluorescent signal.
4. Data Analysis:
-
The rate of product formation is measured at different inhibitor concentrations.
-
The IC50 or Ki value is then calculated to determine the inhibitor's potency.
Conclusion
This compound stands out as a potent, broad-spectrum inhibitor of histone methylation through its unique mechanism of targeting SAH hydrolase. While this makes a direct enzymatic potency comparison with specific HMT inhibitors complex, its high potency against SAH hydrolase translates to significant cellular effects on histone methylation and cell fate. For researchers, the choice between this compound and a more targeted inhibitor will depend on the specific research question. This compound is an invaluable tool for studying the global effects of histone methylation, while specific inhibitors are better suited for dissecting the roles of individual histone methyltransferases. This guide provides the necessary data and methodological context to make informed decisions in the selection and application of these powerful epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Evaluating the Synergistic Anti-Cancer Effects of DZNep with Gemcitabine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic anti-cancer effects of 3-Deazaneplanocin A (DZNep), an inhibitor of the histone methyltransferase EZH2, in combination with the chemotherapeutic agent Gemcitabine. The primary focus of this analysis is on pancreatic ductal adenocarcinoma (PDAC), where this combination has been most extensively studied in vitro. The data presented herein is compiled from peer-reviewed research to facilitate an objective comparison of the combination therapy's performance against individual drug treatments.
In Vitro Efficacy: Pancreatic Ductal Adenocarcinoma (PDAC)
The combination of this compound and Gemcitabine has demonstrated significant synergistic effects in inhibiting the proliferation of pancreatic cancer cell lines. This synergy is evidenced by reduced cell viability, enhanced apoptosis, and favorable modulation of the cell cycle.
Comparative Cytotoxicity
The co-administration of this compound with Gemcitabine leads to a marked reduction in the half-maximal inhibitory concentration (IC50) of Gemcitabine, indicating that this compound sensitizes pancreatic cancer cells to Gemcitabine's cytotoxic effects.
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in Combination with 5 µM this compound) | Combination Index (CI) | Synergy Level | Reference |
| PANC-1 | Gemcitabine | 17.9 ± 1.3 nM | 5.02 ± 1.31 nM | 0.2 | Strong Synergism | [1] |
| This compound | > 20 µM | - | [1] | |||
| MIA-PaCa-2 | Gemcitabine | 5.9 ± 0.8 nM | 0.12 ± 0.04 nM | 0.3 | Strong Synergism | [1] |
| This compound | 1.0 ± 0.3 µM | - | [1] | |||
| LPc006 | Gemcitabine | 7.2 ± 1.3 nM | 0.03 ± 0.01 nM | 0.7 | Slight to Moderate Synergism | [1] |
| This compound | 0.10 ± 0.03 µM | - | [1] |
Induction of Apoptosis and Cell Cycle Arrest
The synergistic effect of the this compound and Gemcitabine combination is further highlighted by a significant increase in apoptosis and alterations in cell cycle distribution in pancreatic cancer cells.
| Cell Line | Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) | S Phase Cells (%) | G0/G1 Phase Cells (%) | Reference |
| PANC-1 | Control | - | 27% | - | - | [1][2] |
| Gemcitabine | 5-9% | 36% | - | - | [1][2] | |
| This compound | 6-15% | 19% | - | - | [1][2] | |
| Combination | Significantly Increased vs. Gemcitabine alone | Significantly Reduced vs. Gemcitabine alone | - | - | [1][2] | |
| MIA-PaCa-2 | Combination | Significantly Increased vs. Gemcitabine alone | Similar perturbations to PANC-1 | - | - | [1][2] |
| LPc006 | Combination | Significantly Increased vs. Gemcitabine alone | Significantly Reduced | Significantly Increased | Reduced | [2] |
Inhibition of Cell Migration and Spheroid Formation
The combination treatment has also been shown to effectively inhibit key processes in cancer progression, such as cell migration and the growth of 3D tumor spheroids.
| Cell Line | Assay | Effect of Combination Treatment | Reference |
| LPc006 | Cell Migration (Wound Healing) | 20% additional reduction in migration compared to single agents. | [1] |
| PANC-1, MIA-PaCa-2, LPc006 | 3D Spheroid Growth | Significant reduction in spheroid volume. | [1] |
| PANC-1, LPc006 | Cancer Stem Cell Marker (CD133) | Significant reduction in CD133 expression. | [1] |
Proposed Mechanism of Synergism
The synergistic interaction between this compound and Gemcitabine in pancreatic cancer cells is believed to be multifactorial. This compound, by inhibiting EZH2, is thought to reprogram the epigenetic landscape of cancer cells, making them more susceptible to the cytotoxic effects of Gemcitabine.
Caption: Proposed synergistic mechanism of this compound and Gemcitabine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (SRB Assay)
This protocol outlines the sulforhodamine B (SRB) assay used to determine cell viability following drug treatment.
Caption: Experimental workflow for the SRB cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (0.001-20 µM), Gemcitabine (0.001-500 nM), or a combination of both for 72 hours.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Shake the plates for 5 minutes on a shaker and read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Caspase-3 Activity)
This protocol describes the measurement of caspase-3 activity as an indicator of apoptosis.
Detailed Steps:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a 96-well plate and treat with this compound, Gemcitabine, or the combination for 72 hours.[3]
-
Cell Lysis: Lyse the cells and incubate on ice for 15-20 minutes.[3]
-
Substrate Incubation: Add assay buffer containing the Ac-DEVD-AMC substrate to the cell lysates.[3]
-
Fluorescence Reading: Transfer the samples to a black 96-well plate and measure fluorescence every 10 minutes for 1 hour at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3]
Cell Migration Assay (Wound Healing)
This protocol details the wound healing assay to assess cell migration.
Detailed Steps:
-
Cell Seeding: Plate 3 x 10^4 cells per well in a 96-well plate to form a confluent monolayer.[1]
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or a specialized scratcher.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells.[1]
-
Drug Treatment: Add fresh medium containing this compound, Gemcitabine, or the combination to the wells.[1]
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point to quantify cell migration into the empty space.
In Vivo Studies and Other Cancer Types
Currently, there is a notable lack of published in vivo studies specifically investigating the synergistic effects of this compound and Gemcitabine in animal models. A grant application has proposed to determine the in vivo anti-cancer efficacies of a this compound prodrug in combination with Gemcitabine in mice with pancreatic cancer xenografts, suggesting this is an area of active but not yet reported research.[4]
Furthermore, the synergistic interaction between this compound and Gemcitabine has been predominantly studied in the context of pancreatic cancer. While the combination of this compound with other chemotherapeutic agents has been explored in other cancers like chondrosarcoma (with cisplatin), and the use of Gemcitabine in combination with various drugs is common in ovarian cancer, direct evidence for this compound-Gemcitabine synergy in other cancer types is limited in the currently available literature.[5]
Conclusion and Future Directions
The in vitro data strongly supports the synergistic anti-cancer effects of combining this compound with Gemcitabine in pancreatic cancer cell lines. The combination leads to enhanced cytotoxicity, increased apoptosis, and inhibition of cell migration at concentrations where the individual drugs are less effective. The proposed mechanisms underlying this synergy, including epigenetic reprogramming and enhanced drug uptake, provide a strong rationale for further investigation.
The critical next step for the clinical translation of this combination therapy is the validation of these in vitro findings in well-designed in vivo animal models of pancreatic cancer. Such studies are essential to evaluate the therapeutic efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of the this compound and Gemcitabine combination in a whole-organism context. Additionally, exploring the efficacy of this combination in other cancer types where EZH2 is overexpressed and Gemcitabine is a standard-of-care treatment could broaden its potential clinical utility.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor 3-deazaneplanocin A (this compound) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of gemcitabine in ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor 3-deazaneplanocin A with gemcitabine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Treatment with the Epigenetic Drug, 3-Deazaneplanocin A (this compound) and Cisplatin after this compound Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DZNep: A Guide for Laboratory Professionals
Safe and compliant disposal of 3-Deazaneplanocin A (DZNep), a potent epigenetic modifier and S-adenosylhomocysteine hydrolase inhibitor, is critical for ensuring laboratory safety and environmental protection. While specific federal regulations for this compound are not uniquely defined, its disposal falls under the general guidelines for hazardous chemical waste. All disposal procedures must be conducted in strict accordance with local, state, and federal regulations, managed through your institution's Environmental Health and Safety (EHS) office.
This guide provides a procedural framework for the proper handling and disposal of this compound waste streams commonly generated in a research setting.
Chemical and Physical Properties
A clear understanding of this compound's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₄N₄O₃ |
| Molecular Weight | 262.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 210-212 °C |
| Solubility | Soluble in DMSO (≥13.3 mg/mL), Water (<1.0 mg/mL at 25°C), and Ethanol (<1.0 mg/mL at 25°C) |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound, like most laboratory chemicals, is that it must never be disposed of down the drain or in regular trash. This compound waste must be segregated, properly labeled, and disposed of through a licensed hazardous waste contractor.
Experimental Protocol: Segregation and Packaging of this compound Waste
-
Identify the Waste Stream: Determine the physical state of the this compound waste. This will dictate the appropriate disposal container and labeling. The primary waste streams are:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated consumables such as weigh boats or tubes.
-
Liquid Waste: Solutions containing this compound, typically dissolved in solvents like DMSO or aqueous buffers.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
-
-
Solid Waste Disposal:
-
Collect all solid this compound waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This includes grossly contaminated PPE. Lightly contaminated items may be handled according to institutional policy.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "3-Deazaneplanocin A (this compound)" and the associated hazards (e.g., "Toxic").
-
-
Liquid Waste Disposal:
-
Use a dedicated, leak-proof, and chemically compatible waste container for all liquid this compound waste. Polyethylene or glass containers are generally suitable.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate if required by your institution.
-
The container must be kept closed with a secure cap when not in use.
-
Label the container clearly with "Hazardous Waste," the full chemical name, the solvent system (e.g., "this compound in DMSO"), and an approximate concentration or volume of the this compound.
-
-
Contaminated Labware and Sharps Disposal:
-
Sharps: All needles, syringes, or other sharps that have come into contact with this compound must be disposed of immediately into a designated, puncture-proof sharps container.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residue. The rinsate must be collected and disposed of as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Plasticware: Disposable plastic items like pipette tips and centrifuge tubes should be placed in the solid hazardous waste container.
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, located at or near the point of waste generation, and under the direct control of laboratory personnel.
-
Keep a log of the waste being added to each container.
-
Once the container is full or has reached the institutional time limit for storage in an SAA (e.g., 9 months), arrange for pickup by your institution's EHS department or their designated hazardous waste contractor.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling DZNep
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-deazaneplanocin A (DZNep). Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) Protocol
When handling this compound in solid or solution form, the following personal protective equipment is mandatory.
| PPE Category | Item | Specifications and Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses with side shields | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect against splashes and spills. |
| Respiratory | Respirator (if handling powder) | Use a NIOSH-approved respirator with a particulate filter. |
Operational Plan: From Receipt to Disposal
Follow these step-by-step instructions for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is -20°C.[1][2][3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing (Solid Form): When weighing the powdered form of this compound, use a balance within a chemical fume hood to prevent the dispersal of airborne particles.
-
Dissolving: To prepare a stock solution, slowly add the solvent (e.g., DMSO, water) to the this compound powder.[1] Avoid splashing.
-
Aliquoting: After reconstitution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2]
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Inhibition of EZH2 in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on EZH2-mediated histone methylation.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 10 mM. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with solvent only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as:
-
Western Blotting: To assess the protein levels of EZH2 and the methylation status of Histone H3 at lysine 27 (H3K27me3).
-
RT-qPCR: To analyze the expression of EZH2 target genes.
-
Cell Viability Assays: To determine the cytotoxic effects of this compound.
-
This compound Signaling Pathway
This compound primarily functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH. This accumulation, in turn, inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2. The inhibition of EZH2 results in a decrease in the repressive H3K27me3 mark, leading to the derepression of target genes involved in cell cycle control and tumor suppression.
Caption: this compound inhibits SAH hydrolase, leading to EZH2 inhibition and derepression of target genes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
